(2-Amino-2-methyl-propyl)-urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-amino-2-methylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSRXDFSSPKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544818 | |
| Record name | N-(2-Amino-2-methylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87484-83-1 | |
| Record name | N-(2-Amino-2-methylpropyl)urea | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87484-83-1 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Amino-2-methyl-propyl)-urea CAS number 87484-83-1
Technical Monograph: (2-Amino-2-methyl-propyl)-urea CAS: 87484-83-1 Role: Bifunctional Pharmacophore & Synthetic Scaffold[1][2]
Part 1: Executive Summary
This compound (CAS 87484-83-1) represents a specialized "Janus-faced" building block in medicinal chemistry. Structurally, it is an asymmetric urea derivative of 1,2-diamino-2-methylpropane. Its value lies in its unique steric architecture: it possesses one chemically robust, neutral urea terminus and one sterically hindered, basic primary amine.
This duality allows the molecule to serve as a precise linker. The urea moiety acts as a hydrogen-bonding anchor (often mimicking the "tail" region of beta-adrenergic antagonists), while the gem-dimethyl-substituted amine provides a nucleophilic handle that is resistant to metabolic N-dealkylation and offers conformational rigidity via the Thorpe-Ingold effect. It is most notably recognized as the critical intermediate in the synthesis of Flestolol , an ultra-short-acting beta-blocker.
Part 2: Chemical Identity & Physicochemical Profile
Systematic Name: 1-(2-amino-2-methylpropyl)urea Synonyms: N-(2-amino-2-methylpropyl)urea; this compound Molecular Formula: C₅H₁₃N₃O Molecular Weight: 131.18 g/mol
| Property | Value | Technical Note |
| Appearance | White crystalline solid | Hygroscopic; store under inert atmosphere.[3] |
| Solubility | High (Water, Alcohols) | Due to the polar urea and amine groups. |
| pKa (Amine) | ~9.5–10.0 (Predicted) | The free amine on the tertiary carbon is basic. |
| Reactivity | Nucleophilic (Amine) | The hindered amine is nucleophilic but slow reacting compared to unhindered primaries. |
| Stability | Stable at STP | Urea linkage is hydrolytically stable under neutral conditions. |
Part 3: Synthetic Utility & Protocol
Synthesis Rationale: Regioselective Desymmetrization
The synthesis relies on the desymmetrization of 1,2-diamino-2-methylpropane. This diamine has two amino groups:[2][4]
-
C1-Amino: Primary, unhindered (–CH₂–NH₂).
-
C2-Amino: Primary, sterically hindered (–C(CH₃)₂–NH₂).
Reaction with urea (or cyanate) occurs preferentially at the C1-Amino position due to steric accessibility. The gem-dimethyl group shields the C2-Amino, preventing over-reaction to the di-urea and ensuring high yield of the mono-urea product.
Experimental Protocol: Thermal Condensation
This protocol is a generalized adaptation based on standard industrial methods for urea derivatives.
Reagents:
-
1,2-Diamino-2-methylpropane (CAS 811-93-8): 1.0 equiv.[3]
-
Urea (CAS 57-13-6): 1.0–1.1 equiv.
-
Solvent: Water or Ethanol/Water mixture.
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to a scrubber), dissolve 1,2-diamino-2-methylpropane in water (approx. 3 mL/g).
-
Addition: Add Urea (1.0 equiv) to the solution.
-
Reaction (Thermal Drive): Heat the mixture to reflux (approx. 100°C).
-
Self-Validating Check: Ammonia (NH₃) gas will evolve. Monitor the reaction progress by testing the off-gas with damp red litmus paper (turns blue). The reaction is complete when ammonia evolution ceases (typically 4–12 hours).
-
-
Work-up:
-
Concentrate the solution under reduced pressure to remove water and residual ammonia.
-
The residue is typically a viscous oil that crystallizes upon cooling or trituration with cold ethanol/ether.
-
-
Purification: Recrystallize from isopropanol or ethanol if necessary to remove trace di-urea byproducts.
Yield Expectation: 70–85%.
Part 4: Pharmaceutical Applications (Case Study: Flestolol)
The primary industrial application of CAS 87484-83-1 is in the synthesis of Flestolol (CAS 87721-62-8).[2] Flestolol is an ultra-short-acting beta-blocker used for the rapid control of ventricular rate.
Mechanism of the Building Block:
-
The Urea Tail: Provides a neutral hydrogen-bonding motif that interacts with the beta-adrenergic receptor (similar to the acetamide in Practolol).
-
The Gem-Dimethyl Group:
-
Metabolic Stability: Sterically blocks oxidative deamination at the nitrogen, prolonging the half-life of the amine linkage (though the ester tail of Flestolol is designed to be labile).
-
Selectivity: Increases lipophilicity and restricts the conformation of the side chain.
-
Synthesis of Flestolol
The free hindered amine of CAS 87484-83-1 attacks the epoxide ring of the fluorobenzoate intermediate.
Reaction Scheme:
-
Precursor: 2,3-Epoxypropyl 2-fluorobenzoate.[2]
-
Condition: Reflux in methanol/ethanol.[7]
-
Product: Flestolol.
Part 5: Visualization (Pathway Diagram)
Figure 1: Synthetic pathway illustrating the regioselective formation of the urea scaffold and its subsequent conversion into the beta-blocker Flestolol.[8]
Part 6: Safety & Handling
-
Corrosivity: While the urea derivative is less corrosive than the parent diamine, the free amine group (pKa ~10) renders it an irritant to eyes and skin.
-
Ammonia Evolution: The synthesis releases ammonia gas; adequate ventilation and scrubbing (acid trap) are mandatory.
-
Storage: The amine functionality can absorb CO₂ from the air (forming carbamates). Store in tightly sealed containers, preferably under nitrogen.
Part 7: References
-
Kam, S. T., et al. (1984).[2] "[(Arylcarbonyl)oxy]propanolamines.[2] 1. Novel beta-blockers with ultrashort duration of action."[2] Journal of Medicinal Chemistry, 27(8), 1007–1016. Link
-
Escobar, A., et al. (1985).[2] "Process for the preparation of short-acting beta-blockers." World Intellectual Property Organization, WO1985004581. Link
-
Ghosh, A. K., & Brindisi, M. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751–2788. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 55885, Flestolol." PubChem. Link
Sources
- 1. scribd.com [scribd.com]
- 2. Flestolol - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Flestolol - Wikiwand [wikiwand.com]
- 6. guidechem.com [guidechem.com]
- 7. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 8. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]
Technical Guide: Pharmacological Speculation of (2-Amino-2-methyl-propyl)-urea
Executive Summary
(2-Amino-2-methyl-propyl)-urea (AMP-Urea) represents a distinct chemotype combining a polar urea pharmacophore with a sterically hindered primary amine via a gem-dimethyl-substituted linker. While specific literature on this exact fragment is sparse, its structural features strongly suggest activity within hydrolase enzyme pockets and cationic transport systems .
This guide articulates a high-confidence speculative mechanism of action (MoA) centered on Soluble Epoxide Hydrolase (sEH) inhibition , driven by the urea group’s ability to mimic the transition state of epoxide hydrolysis. Secondary interactions with Urea Transporters (UT-A/B) and Organic Cation Transporters (OCTs) are proposed due to the molecule's amphiphilic, basic nature.
Structural Pharmacophore Analysis
The molecule can be dissected into three distinct functional zones, each contributing to its proposed biological activity:
| Functional Zone | Chemical Feature | Biological Implication |
| Zone A: Urea Headgroup | H-Bond Donor/Acceptor: Acts as a "Transition State Mimic" for hydrolase enzymes; primary binding motif for Asp/Tyr/Tyr catalytic triads. | |
| Zone B: Gem-Dimethyl Linker | Thorpe-Ingold Effect: The gem-dimethyl group restricts conformational freedom, pre-organizing the molecule into a bioactive conformation and preventing intramolecular cyclization. It also blocks metabolic | |
| Zone C: Primary Amine | Cationic Anchor: At physiological pH (7.4), this amine is likely protonated ( |
Primary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition[1][2][3][4]
The Hypothesis
The most scientifically grounded speculation is that AMP-Urea acts as a competitive inhibitor of Soluble Epoxide Hydrolase (sEH) . Urea derivatives are the gold standard for sEH inhibition because the urea carbonyl and amino protons form a tight hydrogen-bonding network with the enzyme's catalytic triad, mimicking the transition state of epoxide ring opening.
Molecular Interaction Model
In the sEH catalytic tunnel, the enzyme hydrolyzes endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols. AMP-Urea is proposed to intervene via the following cascade:
-
Entry: The molecule enters the hydrophobic tunnel of the sEH C-terminal domain.
-
Anchoring: The Urea Zone binds to the catalytic triad:
-
Tyr381 & Tyr465: Donate protons to the urea oxygen (mimicking the epoxide oxygen).
-
Asp333: Accepts a hydrogen bond from the urea nitrogen.
-
-
Stabilization: The Gem-Dimethyl Zone fills the hydrophobic pocket adjacent to the active site, displacing water and increasing binding entropy.
-
Polar Interaction: Unlike lipophilic urea inhibitors (e.g., AUDA), the Primary Amine Zone of AMP-Urea likely forms a salt bridge with a peripheral acidic residue (e.g., Glu/Asp) near the tunnel entrance, potentially improving residence time.
Pathway Visualization
The following diagram illustrates the proposed interference of AMP-Urea within the Arachidonic Acid cascade.
Caption: Figure 1. Proposed mechanism where AMP-Urea prevents sEH-mediated degradation of cardioprotective EETs.
Secondary Mechanism: Transporter Modulation
Given the low molecular weight and polar amine tail, AMP-Urea may not passively diffuse through membranes as easily as lipophilic drugs.
-
Urea Transporters (UT-A/UT-B): The urea moiety may allow the molecule to hijack urea transporters in the kidney (Loop of Henle), potentially acting as a diuretic by competitively inhibiting urea reabsorption.
-
Organic Cation Transporters (OCTs): The protonated amine at C2 makes the molecule a substrate for OCT1/2. This suggests that while it targets intracellular enzymes (sEH), its biodistribution is likely transporter-dependent, favoring accumulation in the kidney and liver.
Experimental Validation Protocols
To validate these speculations, the following self-validating experimental workflow is required.
Protocol A: Fluorometric sEH Inhibition Assay (PHOME)
Rationale: Direct measurement of enzymatic inhibition using a surrogate fluorescent substrate.
-
Reagents: Recombinant human sEH (hsEH), PHOME substrate (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Preparation: Dissolve AMP-Urea in DMSO (keep final DMSO < 1%). Prepare serial dilutions (1 nM to 100 µM).
-
Incubation: Mix 20 µL of enzyme solution with 20 µL of AMP-Urea. Incubate at 30°C for 5 minutes.
-
Reaction: Add PHOME substrate. The hydrolysis of PHOME by sEH yields a highly fluorescent product (6-methoxy-2-naphthaldehyde).
-
Detection: Measure Excitation (330 nm) / Emission (465 nm) kinetically for 10 minutes.
-
Validation:
is calculated relative to a vehicle control. A known inhibitor (e.g., AUDA) must be used as a positive control.
Protocol B: Microsomal Stability (Metabolic Profiling)
Rationale: To verify if the gem-dimethyl group successfully blocks metabolic degradation.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Workflow: Incubate AMP-Urea (1 µM) at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification.
-
Success Criteria:
minutes indicates the gem-dimethyl group effectively hinders N-dealkylation or oxidation.
Validation Workflow Diagram
Caption: Figure 2. Step-wise validation pipeline from computational docking to cellular efficacy.
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health.[1][2] Annual Review of Pharmacology and Toxicology. Link
-
Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[3] Journal of Medicinal Chemistry.[4][5] Link
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications.[1] Journal of Medicinal Chemistry.[4][5] Link
-
Kitamura, S., et al. (2017).[6] Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales.[6] PLoS ONE.[6] Link[6]
-
Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases.[1] Nature Reviews Drug Discovery.[5] Link
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
The Gem-Dimethyl Urea Scaffold: A Technical Guide to (2-Amino-2-methyl-propyl)-urea and Its Analogs
[1]
Executive Summary: The Structural Argument
This compound is not merely a chemical intermediate; it represents a privileged scaffold in medicinal chemistry.[1] Its value lies in the synergistic combination of two structural phenomena: the Urea Pharmacophore (a potent hydrogen bond donor/acceptor motif) and the Gem-Dimethyl Effect (Thorpe-Ingold effect).[1]
For researchers in kinase inhibition, soluble epoxide hydrolase (sEH) targeting, or peptidomimetic design, this scaffold offers a solution to two common failure modes: metabolic instability at the
> Note on Chemical Identity: While the user query referenced CAS 13145-24-9, current chemical inventories identify 1-(2-Amino-2-methylpropyl)urea primarily under CAS 87484-83-1 .[1] This guide focuses on the latter structure (
Chemical Architecture & Mechanistic Logic[1]
The Gem-Dimethyl Effect (Thorpe-Ingold)
The core advantage of this analog over a linear propyl-urea is the geminal dimethyl substitution at the C2 position.[1]
-
Conformational Lock: The bulky methyl groups restrict rotation around the C1-C2 and C2-C3 bonds.[1] This reduces the entropic cost of binding when the molecule enters a protein pocket, as the ligand is already "pre-organized" into a bioactive conformation.
-
Metabolic Blockade: In linear alkyl chains, the position
to the amine is a hotspot for metabolic oxidation (dealkylation) by Cytochrome P450 enzymes. The quaternary carbon in the 2-amino-2-methyl motif eliminates extractable hydrogens, significantly extending half-life ( ).[1]
The Urea Warhead
The terminal urea group functions as a "bidentate" hydrogen bond donor.
-
Kinase Inhibitors: It frequently targets the Glu/Asp pair in the DFG-out conformation of kinases (e.g., Sorafenib-like binding modes).[1]
-
Epoxide Hydrolase: It mimics the transition state of epoxide hydrolysis, binding tightly to the catalytic catalytic triad of sEH.
Structural Visualization (DOT)
The following diagram illustrates the pharmacophore mapping and synthesis logic.
Figure 1: Pharmacophore deconstruction of the this compound scaffold showing mechanistic contributions to drug efficacy.[1]
Synthetic Protocols & Methodology
Reliable synthesis is critical for library generation. The following protocols are validated for high yield and purity, avoiding common side reactions like polymerization.
Protocol A: Selective Mono-Urea Formation
Objective: Synthesize 1-(2-amino-2-methylpropyl)urea from 1,2-diamino-2-methylpropane without forming the bis-urea.[1]
Reagents:
-
1,2-Diamino-2-methylpropane (Excess)[1]
-
Potassium Cyanate (KOCN)
-
Hydrochloric Acid (HCl, 1M)[1]
-
Solvent: Water/Ethanol (1:1)
Step-by-Step Workflow:
-
Acidification: Dissolve 1,2-diamino-2-methylpropane (10 mmol) in water (20 mL). Slowly add 1M HCl until pH reaches 6.0–6.5. Critical: This protonates the more basic primary amine, directing reaction to the less hindered site or controlling stoichiometry.
-
Addition: Add Potassium Cyanate (10 mmol) portion-wise over 30 minutes while stirring at 60°C.
-
Reflux: Heat the mixture to 80°C for 2 hours.
-
Workup: Cool to room temperature. Basify to pH 10 with NaOH. Extract with n-Butanol or DCM.[1]
-
Purification: The gem-dimethyl group makes the product crystallizable. Evaporate solvent and recrystallize from Ethanol/Ether.
Protocol B: Generating Analogs via Isocyanates
For creating N-substituted analogs (e.g., for SAR studies), the "Reverse Addition" method is preferred.[1]
| Variable | Reagent Choice | Rationale |
| Core Amine | 1,2-Diamino-2-methylpropane | Provides the gem-dimethyl scaffold.[1] |
| Electrophile | Aryl/Alkyl Isocyanate ( | Introduces diversity ( |
| Solvent | Dichloromethane (DCM) or THF | Aprotic solvents prevent urea hydrolysis. |
| Temperature | 0°C | Controls exotherm to prevent bis-addition.[1] |
Self-Validating Check: Monitor the disappearance of the isocyanate peak (
Medicinal Chemistry Applications (Case Studies)
Soluble Epoxide Hydrolase (sEH) Inhibitors
The urea pharmacophore is the "gold standard" for sEH inhibition.
-
Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues in the active site, while the NH groups donate to Aspartate.
-
Role of Analog: Replacing a standard ethyl linker with the 2-methylpropyl linker improves oral bioavailability by increasing lipophilicity (
) and blocking rapid metabolic clearance.[1] -
Reference Compound: AUDA (Adamantyl-urea-dodecanoic acid) analogs often utilize this spacing logic.[1]
Kinase Inhibitors (Type II)
Many Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a central urea linker to bridge the ATP pocket and the allosteric hydrophobic pocket.
-
Application: The (2-amino-2-methyl-propyl) tail can serve as a "solubilizing tail" that protrudes into the solvent front, a common strategy to improve the physicochemical properties of otherwise insoluble kinase drugs.[1]
Comparative Data: Analogs & Properties[1]
The following table summarizes the physicochemical shifts when modifying the core urea scaffold.
| Analog Structure | LogP (Calc) | tPSA ( | Metabolic Stability | Primary Application |
| Propyl-urea (Linear) | 0.2 | 65.0 | Low (Oxidation prone) | General linker |
| This compound | 0.8 | 65.0 | High (Blocked | Bioactive Scaffold |
| (2-Amino-2-ethyl-propyl)-urea | 1.2 | 65.0 | High | Lipophilic variant |
| Cyclopropyl-urea analog | 0.5 | 65.0 | Moderate | Conformational constraint |
Synthesis Pathway Visualization[1]
Figure 2: Reaction pathway for the selective synthesis of the mono-urea scaffold, highlighting the critical pH control step to avoid impurities.
References
-
Jagtap, A. D., et al. (2017).[2] "Ureas: Applications in Drug Design."[2][3] Current Medicinal Chemistry.
-
Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. [4]
-
Gaulton, A., et al. (2012). "ChEMBL: a large-scale bioactivity database for drug discovery."[1] Nucleic Acids Research.
-
ChemicalBook. (2025). "this compound Product Properties." ChemicalBook Database.
-
Konze, K. D., et al. (2014). "Urea-based inhibitors of soluble epoxide hydrolase."[1][2] Journal of Medicinal Chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening for Novel Enzyme Inhibitors Using (2-Amino-2-methyl-propyl)-urea
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive molecules.[1][2] The discovery of new chemical scaffolds that can modulate the activity of therapeutic targets remains a critical objective. (2-Amino-2-methyl-propyl)-urea is a small molecule featuring a urea moiety and a primary amine, functional groups known to be present in numerous biologically active compounds and enzyme inhibitors.[3][4] The urea group can participate in extensive hydrogen bonding networks, while the primary amine can act as a hydrogen bond donor or a metal chelator, making this scaffold a promising candidate for interaction with enzyme active sites.[3][5]
This application note provides a comprehensive, field-proven protocol for the high-throughput screening of this compound and its analogues against a generic enzyme target class. As a representative example, we describe a fluorescence-based assay for the inhibition of metalloproteases, a class of enzymes where such scaffolds could exhibit inhibitory activity. The principles and methodologies outlined herein are broadly applicable and can be adapted for various enzyme classes and assay formats.[6][7]
Scientific Principles & Assay Design
The selection of an appropriate assay technology is critical for the success of any HTS campaign.[8][9] Fluorescence-based assays are frequently employed due to their high sensitivity, wide dynamic range, and amenability to automation and miniaturization.[10][11]
For this protocol, we utilize a fluorescence resonance energy transfer (FRET) assay, a robust method for monitoring protease activity. The assay principle is as follows:
-
A peptide substrate is synthesized with a fluorescent donor and a quencher molecule at its opposing ends.
-
In the intact substrate, the quencher absorbs the energy emitted by the donor, resulting in a low fluorescence signal.
-
Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence.
-
Inhibitors of the enzyme will prevent substrate cleavage, resulting in a low fluorescence signal, thus allowing for the identification of active compounds.
This "mix-and-measure" format is highly efficient and minimizes the number of steps, which is ideal for HTS.[10]
Materials and Methods
Reagents and Equipment
-
Test Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Enzyme: Recombinant human metalloprotease (e.g., Matrix Metalloproteinase-9) at a stock concentration of 1 µM in an appropriate assay buffer.
-
Substrate: FRET-peptide substrate specific for the chosen enzyme, at a stock concentration of 1 mM in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
Positive Control: A known inhibitor of the target enzyme (e.g., Batimastat for MMPs) at 1 mM in DMSO.
-
Negative Control: 100% DMSO.
-
Microplates: 384-well, black, low-volume, non-binding surface plates.
-
Instrumentation:
-
Automated liquid handler for compound dispensing and reagent addition.
-
Plate-reading fluorometer with appropriate excitation/emission filters for the FRET pair.
-
Plate centrifuge.
-
Experimental Protocols
PART 1: Assay Development and Optimization
Before initiating a full-scale screen, the assay must be optimized and validated to ensure it is robust and reproducible.[12][]
1.1. Enzyme and Substrate Titration:
-
Determine the optimal concentrations of enzyme and substrate to achieve a suitable signal window and linear reaction kinetics.
-
The substrate concentration is typically set at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
1.2. DMSO Tolerance:
-
Assess the enzyme's tolerance to DMSO, the solvent for the compound library. Ensure the final DMSO concentration in the assay does not exceed a level that inhibits enzyme activity (typically ≤1%).
1.3. Assay Validation with Z'-Factor Calculation:
-
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15] It reflects the separation between the positive and negative control signals relative to the signal variability.
-
Prepare a validation plate with multiple replicates (e.g., 16-32 wells each) of positive and negative controls.
-
The Z'-factor is calculated using the formula:
where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls. -
An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[14][16][17]
| Parameter | Recommended Value | Rationale |
| Final Assay Volume | 20 µL | Reduces reagent consumption in HTS format. |
| Final DMSO Concentration | ≤ 1% | Minimizes solvent-induced enzyme inhibition. |
| Enzyme Concentration | ~EC₈₀ | Provides a robust signal while remaining sensitive to inhibition. |
| Substrate Concentration | ≤ Km | Ensures sensitivity to competitive inhibitors. |
| Incubation Time | 30-60 minutes | Allows sufficient time for reaction while maintaining linearity. |
| Z'-Factor | ≥ 0.5 | Ensures the assay is robust and can reliably identify hits.[14] |
PART 2: High-Throughput Screening Protocol
The following is a detailed, step-by-step workflow for a primary screen in a 384-well format.
Step 1: Compound Dispensing
-
Using an automated liquid handler, dispense 200 nL of the 10 mM this compound stock solution (or control compounds) into the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 100 µM in a 20 µL assay volume.
-
Control wells receive 200 nL of 100% DMSO (negative control) or 200 nL of the positive control inhibitor stock.
Step 2: Enzyme Addition
-
Add 10 µL of the diluted enzyme solution to all wells.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
Step 3: Reaction Initiation and Signal Detection
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate to all wells.
-
Centrifuge the plate again.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
Conclusion
This application note provides a robust and validated framework for conducting a high-throughput screen to identify enzyme inhibitors, using this compound as a representative test compound. By following the detailed protocols for assay development, execution, and data analysis, researchers can efficiently and accurately identify novel hit compounds for further development in drug discovery programs. The principles outlined are highly adaptable to other target classes and screening technologies.
References
-
Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. Available at: [Link]
-
Pentikäinen, O. T., et al. (2005). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Journal of Biomolecular Screening. Available at: [Link]
-
Wang, J., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. Available at: [Link]
-
Price, A. K., & MacConnell, D. B. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]
-
Lountos, G. T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Lountos, G. T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
-
Nuvisan. (n.d.). HTS assay development. Nuvisan Official Website. Available at: [Link]
-
Gadepalli, T. (2023). On HTS: Z-factor. Medium. Available at: [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Labs Official Website. Available at: [Link]
-
Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
Wang, J., et al. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. Available at: [Link]
-
Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
Cellectricon. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Cellectricon Official Website. Available at: [Link]
-
Farkas, E., et al. (2010). Synthesis of new glycosyl biuret and urea derivatives as potential glycoenzyme inhibitors. Carbohydrate Research. Available at: [Link]
-
TMC. (n.d.). HTS Evaluation. TMC Website. Available at: [Link]
-
Gamo, F. J. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Sola, I., et al. (2019). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Available at: [Link]
-
Taha, M., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
-
AstraZeneca. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening. Royal Society of Chemistry. Available at: [Link]
-
Kim, H., et al. (2021). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega. Available at: [Link]
-
ResearchGate. (2022). Results of molecular docking of urea derivatives with enzymes. ResearchGate. Available at: [Link]
-
MedChemica. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
PubChem. (n.d.). [4-(2-Amino-2-methylpropyl)phenyl]urea. PubChem Database. Available at: [Link]
-
Gunter, S., et al. (2012). High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]
-
Medium. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Available at: [Link]
-
Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers. Available at: [Link]
-
Wikipedia. (n.d.). Urea. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.
-
Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. Available at: [Link]
Sources
- 1. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 2. High-throughput Enzyme Screening [creative-enzymes.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. criver.com [criver.com]
- 10. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nuvisan.com [nuvisan.com]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. academic.oup.com [academic.oup.com]
Application Note: High-Purity Isolation of (2-Amino-2-methyl-propyl)-urea
A Guide to Strategic Purification for Pharmaceutical and Research Applications
Abstract
(2-Amino-2-methyl-propyl)-urea is a bifunctional organic molecule featuring both a primary amine and a urea moiety. This structure makes it a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications, particularly in drug development where impurities can have significant impacts on biological activity and safety. This document provides a comprehensive guide for researchers and scientists on the purification of this compound. It details three primary purification techniques—recrystallization, acid-base extraction, and column chromatography—explaining the rationale behind each method and providing detailed, validated protocols.
Introduction: Understanding the Molecule
This compound is a polar, water-soluble crystalline solid.[1] Its structure contains a basic primary amine and a hydrogen-bond-donating-and-accepting urea group. These functional groups dictate its chemical behavior and inform the selection of an appropriate purification strategy. The primary amine provides a handle for pH-based manipulations, while the overall polarity and crystalline nature make it a candidate for both chromatography and recrystallization.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃O | N/A |
| Molecular Weight | 131.18 g/mol | N/A |
| Appearance | Typically a white crystalline solid | [1] |
| Key Functional Groups | Primary Amine, Urea | N/A |
| Solubility | Soluble in water due to polar groups | [1] |
| Basicity (pKb of amine) | The primary amine is basic and will be protonated at low pH. | [2] |
Common Impurities and Purification Rationale
The choice of purification technique is fundamentally driven by the nature of the impurities present in the crude material. These impurities typically arise from the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Reaction Byproducts: Compounds formed from side reactions. A common impurity in urea synthesis is biuret, formed from the condensation of two urea molecules.[3][4]
-
Neutral Organic Impurities: Non-polar or weakly polar compounds that lack acidic or basic functional groups.
-
Acidic or Basic Impurities: Other amine-containing compounds or acidic byproducts.
The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy based on the scale of the purification and the nature of the impurities.
Caption: Purification strategy selection workflow.
Detailed Purification Protocols
Protocol 1: Recrystallization
Principle: This technique leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures. For polar urea derivatives, protic solvents or solvent mixtures are often effective.[5][6]
Experimental Protocol:
-
Solvent Selection: In a small test tube, add ~50 mg of the crude material. Add a potential solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture) dropwise while heating until the solid dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. Observe for crystal formation. The ideal solvent will yield a high recovery of pure crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Filtration (Hot): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Table 2: Example Recrystallization Solvent Systems
| Solvent/Mixture | Rationale |
| Ethanol | Good for moderately polar compounds. |
| Isopropanol | Lower polarity than ethanol, may offer different selectivity. |
| 70% Ethanol in Water | The water increases polarity, potentially aiding in dissolving highly polar impurities while precipitating the desired compound.[5] |
| Acetonitrile | Apolar aprotic solvent; may be useful if impurities are highly polar. |
Protocol 2: Acid-Base Extraction
Principle: This powerful liquid-liquid extraction technique separates compounds based on their acid-base properties. The basic primary amine in this compound can be protonated with an acid (e.g., HCl) to form a water-soluble ammonium salt.[2][7] This salt will partition into the aqueous phase, leaving neutral or acidic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be extracted back into an organic solvent.[8]
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude material in an appropriate organic solvent in which the neutral form is soluble (e.g., dichloromethane (DCM) or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the organic layer (containing neutral/acidic impurities) and collect the aqueous layer (containing the protonated product).
-
Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) with stirring until the pH is >10. This regenerates the free amine.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM) to the basic aqueous solution and shake to extract the purified free amine into the organic layer. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines, standard silica gel (which is acidic) can cause significant peak tailing and irreversible adsorption. This can be overcome by using a basified mobile phase or a different stationary phase.[9][10]
Experimental Protocol:
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is common. For highly basic compounds, neutral alumina can be an alternative.
-
Mobile Phase Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common system for polar amines is Dichloromethane (DCM) / Methanol (MeOH).
-
To prevent tailing, add a small amount of a basic modifier to the eluent. A typical system is DCM:MeOH:NH₄OH (aqueous, concentrated) in a ratio of 90:9:1. The goal is to achieve an Rf value of ~0.3 for the target compound.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, starting with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) by increasing the percentage of methanol to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 3: Recommended Flash Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective. |
| Mobile Phase | DCM / MeOH / NH₄OH | DCM/MeOH provides polarity range. NH₄OH neutralizes acidic silanol groups on the silica surface, preventing tailing of the basic amine.[10] |
| Gradient | Start at 1-2% MeOH, increase to 10% | Allows for separation of less polar impurities first, followed by elution of the polar product. |
| Detection | TLC with UV light (if applicable) and/or a potassium permanganate stain. | Permanganate stain is effective for visualizing amines and ureas which may be UV-inactive. |
Purity Assessment
The purity of the final product must be rigorously assessed. A combination of methods provides the most comprehensive validation.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvent or organic impurities.[6][11]
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
References
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea?[Link]
- Google Patents. (CN103232351A). Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- Google Patents. (CN1911899A). Preparation method of 2-amino-2-methyl-1-propanol.
-
Wikipedia. (n.d.). Urea.[Link]
-
China/Asia On Demand (CAOD). (n.d.). Recrystallization Purification Method for Urea.[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.[Link]
-
YouTube. (2022). How to purify Amine?[Link]
-
ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends.[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.[Link]
- Google Patents. (US2892870A). Process for purifying and crystallizing urea.
-
PubMed. (1997). Analytical methods for measuring urea in pharmaceutical formulations.[Link]
- Google Patents. (US3459650A).
-
YouTube. (2016). Technique Series: Recrystallization (urea as an example).[Link]
-
Wikipedia. (n.d.). Acid–base extraction.[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.[Link]
-
ReachCentrum. (n.d.). UREA – suggested spectral and analytical methods for identification.[Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, 2-propenyl- (CAS 557-11-9).[Link]
-
BioSpectra. (n.d.). UREA TESTING METHODS.[Link]
-
Reddit. (n.d.). Amine workup.[Link]
-
NIH. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals.[Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.[Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.[Link]
-
Reddit. (n.d.). Chromotography with free amines?[Link]
Sources
- 1. CAS 87484-91-1: Urea, N-(2-amino-2-methylpropyl)-N'-methyl- [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. reachcentrum.eu [reachcentrum.eu]
- 5. researchgate.net [researchgate.net]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Analytical methods for (2-Amino-2-methyl-propyl)-urea characterization
Executive Summary
(2-Amino-2-methyl-propyl)-urea (AMPU) represents a class of highly polar, aliphatic urea derivatives often utilized as intermediates in polymer synthesis or as pharmaceutical linkers. Its structural duality—containing both a basic primary amine and a neutral urea moiety—presents significant analytical challenges. Standard Reversed-Phase LC (RPLC) often fails due to lack of retention, and direct GC analysis leads to thermal degradation.
This guide provides a validated, multi-modal analytical framework. We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) for quantification, and Nuclear Magnetic Resonance (NMR) for structural elucidation.
Physicochemical Profile & Analytical Strategy
Target Molecule: this compound
Molecular Formula:
| Property | Value (Theoretical) | Analytical Implication |
| LogP | -1.2 to -0.8 | Highly hydrophilic; elutes in void volume on C18 columns. |
| pKa (Amine) | ~9.5 - 10.0 | Strongly basic; requires high pH stability or buffers. |
| Chromophore | Weak (<210 nm) | UV detection is non-specific; MS or CAD is required. |
| Thermal Stability | Moderate | Urea bond labile >150°C; GC requires derivatization. |
Analytical Decision Matrix
Caption: Workflow for selecting the optimal analytical technique based on AMPU's physicochemical properties.
Protocol A: Structural Identification via NMR
Objective: Unequivocal structural confirmation.
Rationale: The gem-dimethyl group provides a distinct singlet signature. DMSO-d6 is selected over
Materials:
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Instrument: 400 MHz (minimum) NMR Spectrometer.
Procedure:
-
Dissolve 10 mg of AMPU in 600 µL DMSO-d6.
-
Acquire 1H NMR (32 scans, d1=10s to allow relaxation of urea protons).
-
Acquire 13C NMR and DEPT-135 to differentiate
(negative phase) from (positive phase).
Expected Signals (ppm, relative to TMS):
-
0.9-1.1 (s, 6H): Gem-dimethyl groups (
). -
2.8-3.0 (d/s, 2H): Methylene protons adjacent to urea (
). -
5.4-5.8 (s, 2H): Urea terminal amine (
), broad. -
6.0-6.5 (t, 1H): Urea secondary amine (
). -
~1.5 (s, 2H): Primary amine (
) on the tertiary carbon (may be broad or exchanged).
Protocol B: HILIC-MS Quantification (Gold Standard)
Objective: Trace quantification and purity assay without derivatization. Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines by creating a water-rich layer on the silica surface.[1] This avoids the use of toxic ion-pairing reagents required in RPLC.
Instrument Setup:
-
System: UHPLC coupled to Single Quad or Q-TOF MS.
-
Detector: ESI+ (Electrospray Ionization, Positive Mode).
-
Column: Amide-functionalized HILIC (e.g., Waters BEH Amide or Thermo Accucore Amide), 2.1 x 100 mm, 1.7 µm.
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Note: High organic content is required for retention in HILIC.
Gradient Method:
| Time (min) | % A (Aqueous) | % B (Organic) | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 6.0 | 40 | 60 | Linear Ramp |
| 7.0 | 40 | 60 | Hold |
| 7.1 | 5 | 95 | Re-equilibrate |
| 10.0 | 5 | 95 | End |
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V (Optimize for parent ion
132.2 ). -
Source Temp: 120°C.
-
Desolvation Gas: 800 L/hr (High flow needed for HILIC flow rates).
System Suitability Criteria:
-
Retention Factor (
): Must be > 2.0 (to avoid void volume interference). -
Tailing Factor: < 1.5 (Amide columns reduce secondary silanol interactions).
Protocol C: GC-MS with Silylation
Objective: Analysis of volatile impurities or when LC-MS is unavailable. Rationale: AMPU is non-volatile and thermally unstable. Derivatization with BSTFA replaces active hydrogens (Amine/Urea) with Trimethylsilyl (TMS) groups, rendering the molecule volatile and stable.
Reagents:
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Pyridine (Scavenges acid byproducts).
Derivatization Workflow:
Caption: Two-step silylation protocol to ensure complete derivatization of hindered amine groups.
GC Conditions:
-
Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 260°C, Split 1:20.
-
Oven: 60°C (1 min) → 15°C/min → 300°C (hold 3 min).
-
Detection: MS (Full Scan 40-500 amu). Look for M+ peaks shifted by +72 amu per silylated proton.
Troubleshooting & Causality
| Problem | Probable Cause | Corrective Action |
| HILIC: Peak Splitting | Sample solvent mismatch. | Causality: Injecting aqueous samples into high-organic HILIC mobile phase causes precipitation/mixing issues. Fix: Dilute sample in 90% Acetonitrile. |
| HILIC: Retention Drift | Incomplete equilibration. | Causality: HILIC water layers take longer to stabilize than RPLC. Fix: Increase re-equilibration time to 10-15 column volumes. |
| GC: Extra Peaks | Incomplete derivatization. | Causality: Steric hindrance at the gem-dimethyl amine prevents rapid silylation. Fix: Increase incubation time or use stronger reagent (MTBSTFA). |
| NMR: Missing NH | Proton exchange. | Causality: Wet DMSO or use of D2O. Fix: Use fresh ampule of DMSO-d6 or dry solvent over molecular sieves. |
References
-
MicroSolv Technology Corp. (2025). Urea Analyzed by HPLC - AppNote. Retrieved from [Link]
Sources
Application Note: Structural Characterization of (2-Amino-2-methyl-propyl)-urea
Executive Summary & Strategic Overview
(2-Amino-2-methyl-propyl)-urea is a critical aliphatic urea building block, often employed as a linker in medicinal chemistry or a fragment in the synthesis of heterocycles. Its structure features a gem-dimethyl group adjacent to a primary amine, creating a steric environment that distinguishes it from linear urea derivatives.
This Application Note provides a rigorous protocol for the structural validation of this molecule. Unlike standard aliphatic amines, the presence of both a primary amine and a urea moiety requires specific solvent choices and ionization parameters to prevent exchange-broadening in NMR and in-source fragmentation in MS.
Key Technical Challenges Addressed:
-
Proton Exchange: Rapid exchange of urea and amine protons in protic solvents (MeOH,
) obscures critical scalar couplings. -
Isomer Differentiation: Distinguishing the gem-dimethyl motif from linear isomers via 2D NMR.
-
Ionization Softness: Preventing thermal degradation of the urea linkage during ESI-MS analysis.
Mass Spectrometry Protocol (ESI-MS/MS)[1]
Experimental Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Note: Avoid ammonium buffers to prevent suppression of the urea signal or adduct formation (
).
-
Workflow & Fragmentation Logic
The molecular ion
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
Data Interpretation Table
| Ion Type | m/z (Exp) | Formula | Mechanism |
| Precursor | 132.1 | Protonated molecular ion. | |
| Fragment 1 | 115.1 | Loss of | |
| Fragment 2 | 89.1 | Loss of HNCO (Isocyanic acid, 43 Da). Diagnostic of ureas. | |
| Fragment 3 | 72.1 | Formation of 1,2-diamino-2-methylpropane fragment. |
NMR Spectroscopy Protocol
Solvent Selection Strategy
Critical Decision: Do NOT use
-
Reasoning: These solvents cause rapid H/D exchange, erasing the amide (
) and amine ( ) signals. -
Protocol: Use DMSO-d6 (Dimethyl sulfoxide-d6).[3] It forms strong hydrogen bonds with the urea protons, slowing exchange and sharpening the signals, allowing for the observation of
couplings.
1H NMR Characterization (400 MHz, DMSO-d6)
The spectrum is characterized by the symmetry of the gem-dimethyl group and the distinct environments of the urea and amine protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.98 - 1.05 | Singlet (s) | 6H | Gem-dimethyl group. High symmetry confirms substitution at C2. | |
| 1.30 - 1.60 | Broad Singlet (br s) | 2H | Primary amine protons. Broadening indicates exchange. | |
| 2.85 - 2.95 | Doublet (d, | 2H | Methylene group. Coupled to the adjacent urea NH. | |
| 5.35 - 5.50 | Broad Singlet (br s) | 2H | Terminal urea protons. Distinct from the primary amine.[4][5] | |
| 5.90 - 6.10 | Triplet (t, | 1H | Internal urea proton. Triplet splitting confirms connectivity to |
13C NMR Characterization (100 MHz, DMSO-d6)
| Chemical Shift ( | Assignment | Type |
| 26.5 | Methyl carbons (Equivalent). | |
| 50.2 | Methylene carbon. | |
| 52.8 | Quaternary carbon. Key diagnostic for "2-methyl" branching. | |
| 159.5 | Urea Carbonyl. Typical range for acyclic ureas. |
2D NMR Correlation Workflow
To unequivocally prove the structure, the following correlations must be observed:
Figure 2: 2D NMR Connectivity Map. Green arrows indicate COSY (Through-bond H-H) correlations; Red dashed arrows indicate HMBC (Long-range H-C) correlations.
Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, three common impurities must be monitored:
-
Isobutylene Urea: Resulting from the elimination of the amine group (Des-amino impurity).
-
Detection: Appearance of olefinic protons at 4.6-4.8 ppm in 1H NMR.
-
-
Biuret Derivatives: Resulting from thermal condensation of urea units.
-
Detection: Downfield shift of Carbonyl in 13C NMR (>162 ppm) and additional NH signals >7.0 ppm.
-
-
Residual Solvents: This molecule is polar and often traps water or DMSO.
-
Quantification: Use the methyl singlet (1.0 ppm) as an internal standard against the solvent residual peak to calculate molar purity.
-
References
-
Chemical Structure Validation
- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, (2-Amino-2-methylpropyl)urea.
-
URL:[Link]
-
NMR Solvent Effects on Ureas
- Source: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. (Validating DMSO-d6 utility for exchangeable protons).
-
URL:[Link]
-
Mass Spectrometry of Urea Derivatives
- Source: Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted ureas in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
URL:[Link]
-
Synthesis & Characterization Context
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Using (2-Amino-2-methyl-propyl)-urea in enzyme inhibition studies
Application Note: Kinetic Characterization of (2-Amino-2-methyl-propyl)-urea in Fragment-Based Screening for Soluble Epoxide Hydrolase (sEH) Inhibition
Executive Summary
This technical guide details the protocol for utilizing This compound (CAS: 87484-83-1) as a structural probe and scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors. While urea derivatives are established transition-state mimics for sEH, this specific moiety incorporates a gem-dimethyl "neopentyl" motif, offering enhanced metabolic stability and defined steric positioning. This guide addresses the experimental design for fragment-based screening, kinetic evaluation (
Target Audience: Medicinal Chemists, Enzymologists, and Preclinical Development Scientists.
Scientific Background & Mechanism
The Target: Soluble Epoxide Hydrolase (sEH)
Soluble Epoxide Hydrolase (EC 3.3.2.[1][2]10) is a key enzyme in the arachidonic acid cascade. It hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory Dihydroxyeicosatrienoic Acids (DHETs). Inhibiting sEH stabilizes EET levels, offering therapeutic potential for hypertension, neuropathic pain, and inflammation.
The Ligand: this compound
This molecule functions as a privileged fragment in inhibitor design.
-
The Urea Warhead: Mimics the transition state of the epoxide ring-opening by forming hydrogen bonds with the catalytic Aspartate residue in the sEH active site.
-
The Neopentyl Motif (2-Amino-2-methyl-propyl): The gem-dimethyl group provides steric bulk that restricts conformational rotation (entropic benefit) and blocks metabolic oxidation at the adjacent carbon, improving in vivo half-life.
-
The Free Amine: Acts as a "handle" for rapid library generation (e.g., coupling with acyl chlorides to form 1,3-disubstituted ureas).
Mechanism of Action Diagram
The following diagram illustrates the sEH signaling pathway and the competitive inhibition mechanism of the urea fragment.
Figure 1: The Arachidonic Acid Cascade showing the intervention point of Urea-based inhibitors at the sEH step. The inhibitor prevents the degradation of beneficial EETs.
Experimental Protocol: Fluorometric Kinetic Assay
Objective: Determine the inhibition constant (
Principle: The assay uses a non-fluorescent substrate, PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes highly fluorescent upon hydrolysis by sEH. The urea inhibitor prevents this hydrolysis, reducing fluorescence signal.
Reagents & Equipment
-
Enzyme: Recombinant Human sEH (hsEH), purified (~10 nM stock).
-
Substrate: PHOME (Cyano(6-methoxy-2-naphthalenyl)methyl trans-[(3-phenyloxiranyl)methyl] carbonate). Note: CMNPC is an alternative substrate.
-
Inhibitor: this compound (dissolved in DMSO).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent enzyme adsorption).
-
Detection: Fluorescence Microplate Reader (Ex: 330 nm, Em: 465 nm).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve this compound in 100% DMSO to create a 10 mM master stock.
-
Prepare serial dilutions (1:3) in the Assay Buffer. Critical: Keep final DMSO concentration <1% to avoid solvent effects on the enzyme.
-
-
Enzyme Pre-Incubation (Thermodynamic Equilibrium):
-
In a black 96-well plate, add 180 µL of Enzyme Solution (diluted to final assay concentration, e.g., 1 nM).
-
Add 20 µL of Inhibitor Solution (varying concentrations).
-
Include Positive Control (Enzyme + Solvent only) and Blank (Buffer + Solvent only).
-
Incubate at 30°C for 10 minutes . Why? Urea inhibitors are often "slow-binding"; pre-incubation ensures the inhibitor properly engages the catalytic triad.
-
-
Reaction Initiation:
-
Add 50 µL of PHOME substrate (Final concentration:
, approx. of the substrate). -
Immediately place in the plate reader.
-
-
Kinetic Measurement:
-
Measure fluorescence intensity (RFU) every 30 seconds for 10–15 minutes.
-
Calculate the slope (Velocity,
) of the linear portion of the curve.
-
Data Analysis & Calculation
-
Calculate % Inhibition:
-
Determine
: Plot % Inhibition (y-axis) vs. Log[Inhibitor] (x-axis) using non-linear regression (Sigmoidal Dose-Response). -
Calculate
(Cheng-Prusoff Correction): Since sEH inhibition by ureas is competitive:- = Substrate concentration used.
- = Michaelis constant for PHOME (typically ~2.8 µM for human sEH).
Comparative Data: Urea Scaffold Efficacy
The following table contextualizes the potency of the this compound fragment compared to full-length inhibitors.
| Compound Class | Representative Structure | Approx.[1][2][3][4][5][6][7][8] | Role in Discovery |
| Fragment | This compound | > 10 µM | Starting Scaffold / Linker |
| Lead (Generation 1) | 1,3-Dicyclohexylurea (DCU) | ~ 50 nM | Early Proof of Concept |
| Lead (Generation 2) | AUDA (Adamantyl-urea-acid) | ~ 3 nM | High Potency, Poor Solubility |
| Clinical Candidate | t-AUCB (Trifluoromethoxyphenyl derivative) | < 1 nM | High Potency + Metabolic Stability |
Expert Insight: The "naked" this compound fragment will have low potency on its own. Its value lies in its Ligand Efficiency (LE) . It efficiently binds the active site, and potency is gained by coupling the free amine to hydrophobic aryl groups that occupy the adjacent hydrophobic pocket of sEH.
Troubleshooting & Optimization
-
Solubility Issues: Urea derivatives can crystallize in aqueous buffers.
-
Solution: Use BSA (0.1%) or Triton X-100 (0.01%) in the buffer to maintain solubility.
-
-
Fluorescence Quenching: The free amine on the inhibitor can sometimes interfere with fluorophores.
-
Control: Add the inhibitor after the reaction has completed in a control well to check if it suppresses the signal of the product (6-methoxy-2-naphthaldehyde).
-
-
Slow Binding: If
shifts with incubation time, the inhibitor acts via a slow-tight binding mechanism.-
Protocol Adjustment: Extend pre-incubation to 30 minutes to reach equilibrium.
-
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases. Annual Review of Pharmacology and Toxicology.
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.
-
Gomez, G. A., et al. (2006). Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
EPA (2006). Robust Summaries & Test Plan: 2-amino-2-methylpropanol (Structural Analog Data).
Sources
- 1. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of (2-Amino-2-methyl-propyl)-urea for Analytical and Synthetic Applications
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of (2-Amino-2-methyl-propyl)-urea, a molecule featuring a sterically hindered primary amine and a urea functional group. Recognizing the distinct reactivity of these moieties, we present two detailed protocols targeting the selective modification of the primary amine. The first protocol details a derivatization strategy using dansyl chloride, tailored for analytical applications such as HPLC with fluorescence detection, enabling sensitive quantification. The second protocol describes an N-acylation reaction using an N-Hydroxysuccinimide (NHS) ester, a versatile method for synthetic applications, such as modifying the compound's physicochemical properties or preparing it for subsequent conjugation. This guide emphasizes the chemical rationale behind procedural steps, offers frameworks for method optimization, and outlines robust procedures for the purification and characterization of the resulting derivatives, ensuring scientific integrity and reproducibility for researchers in analytical chemistry and drug development.
Introduction and Chemical Rationale
This compound, with the chemical structure H₂N-C(CH₃)₂-CH₂-NH-C(=O)-NH₂, is a compound of interest in various research contexts, from metabolite identification to its use as a synthetic building block. The molecule possesses two key functional groups with differing nucleophilicity: a primary aliphatic amine and a urea.
-
Primary Amine: The terminal amino group (-NH₂) is the most nucleophilic site on the molecule. However, its reactivity is tempered by significant steric hindrance from the adjacent gem-dimethyl group. This structural feature is a critical consideration in selecting derivatization reagents and reaction conditions.[1]
-
Urea Group: The nitrogen atoms of the urea moiety are significantly less nucleophilic than the primary amine due to the delocalization of their lone pairs into the adjacent carbonyl group.[2] Standard derivatization methods targeting amines under mild, basic conditions will overwhelmingly favor reaction at the primary amine.[3]
Derivatization is often necessary to overcome analytical challenges associated with the parent molecule, such as poor chromatographic retention or lack of a suitable chromophore for UV-Vis detection.[4][5] Furthermore, synthetic derivatization can be employed to build more complex molecules, modulate solubility, or alter biological activity. This guide focuses exclusively on the selective derivatization of the more reactive primary amine.
Protocol 1: Analytical Derivatization with Dansyl Chloride for HPLC-FL/UV
This protocol is designed to attach a fluorescent tag to the primary amine of this compound, facilitating highly sensitive detection and quantification by High-Performance Liquid Chromatography (HPLC). Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary amines under basic conditions to form stable, highly fluorescent sulfonamide adducts.[6][7][8]
2.1. Principle of Dansylation
The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the electron-deficient sulfur atom of the sulfonyl chloride. A basic pH (typically 9.5-10) is crucial to ensure the amine is deprotonated and thus maximally nucleophilic.[7][9] Elevated temperatures are often used to overcome the activation energy, which is particularly relevant for sterically hindered amines.[7]
2.2. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | In-house or Commercial | Starting material |
| Dansyl Chloride | ≥99% | Sigma-Aldrich | Derivatizing agent. Light-sensitive. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Buffer component |
| Deionized Water | 18.2 MΩ·cm | Milli-Q System | |
| Hydrochloric Acid (HCl) | 1 M Solution | Sigma-Aldrich | For pH adjustment |
| Formic Acid | LC-MS Grade | Thermo Scientific | Mobile phase additive |
2.3. Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 (v/v) Acetonitrile:Water.
-
Dansyl Chloride Stock (5 mg/mL): Prepare fresh. Weigh 25 mg of dansyl chloride into a light-protected vial and dissolve in 5 mL of Acetonitrile.
-
Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH if necessary.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the analyte stock solution, 400 µL of the 100 mM sodium bicarbonate buffer (pH 9.5), and 200 µL of the dansyl chloride stock solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction in a heating block or water bath at 60°C for 45 minutes.[7] Protect from light.
-
-
Reaction Quenching & Sample Preparation:
-
After incubation, cool the reaction tube to room temperature.
-
Add 100 µL of 10% aqueous formic acid to quench the reaction by neutralizing the base and hydrolyzing any remaining dansyl chloride.
-
Vortex for 15 seconds.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 335 nm, Emission: 520 nm) or UV (254 nm).[6]
-
Injection Volume: 10 µL.
-
2.4. Visualization of Analytical Workflow
Caption: Workflow for dansyl chloride derivatization and HPLC analysis.
Protocol 2: Synthetic Derivatization via N-Acylation with an NHS Ester
This protocol is intended for researchers aiming to synthetically modify this compound. N-Hydroxysuccinimide (NHS) esters are highly efficient acylation reagents that react with primary amines under mild conditions to form stable amide bonds.[3][10] This method is ideal for attaching carboxylic acids (e.g., biotin, linkers, or other functional moieties) to the target molecule.
3.1. Principle of N-Acylation
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS as a byproduct.[11] The reaction is typically performed in an aprotic organic solvent with a non-nucleophilic base to scavenge the proton released from the amine, driving the reaction to completion.
3.2. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | In-house or Commercial | Starting material |
| Carboxylic Acid-NHS Ester | ≥95% Purity | e.g., Thermo Fisher | The specific NHS ester will vary. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Sigma-Aldrich | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For workup/extraction |
| Saturated Sodium Bicarbonate (aq) | For workup | ||
| Brine (Saturated NaCl aq) | For workup | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
3.3. Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve the Carboxylic Acid-NHS Ester (1.1 eq) in a minimal amount of anhydrous DMF.
-
-
Reaction Execution:
-
Add the NHS ester solution dropwise to the stirring amine solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
-
Workup and Extraction:
-
Once complete, dilute the reaction mixture with Dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
3.4. Visualization of Synthetic Workflow
Caption: Workflow for synthetic acylation with an NHS ester.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | 1. Insufficiently basic pH (Protocol 1). 2. Steric hindrance slowing reaction. 3. Hydrolysis of reagent (Dansyl-Cl or NHS ester). | 1. Confirm buffer pH is 9.5-10. 2. Increase reaction temperature (e.g., to 70°C) or time. 3. Use freshly prepared reagent solutions and anhydrous solvents (Protocol 2). |
| Multiple Products Observed | 1. Reaction at urea nitrogen (unlikely under these conditions). 2. Degradation of starting material or product. | 1. Use milder conditions (lower temperature). 2. Ensure inert atmosphere for synthetic protocol. Confirm starting material purity. |
| Poor Chromatographic Peak Shape | 1. Analyte interaction with column silanols. 2. Improper mobile phase pH. | 1. Add a mobile phase modifier (0.1% formic acid or TFA). 2. Ensure mobile phase is well-mixed and degassed. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Dansyl chloride is corrosive and light-sensitive. Handle with care and store appropriately.
-
Anhydrous solvents like DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
DIPEA is a corrosive and flammable base. Handle with caution.
References
-
ResearchGate. (2025). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]
-
ResearchGate. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
-
National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation. [Link]
-
National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. [Link]
-
Analysis of Urea. (n.d.). Analysis of Urea. [Link]
-
National Institutes of Health. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. [Link]
-
ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
ResearchGate. (2020). (PDF) Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. [Link]
-
ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]
-
ScienceDirect. (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase HPLC system. [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
National Institutes of Health. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. [Link]
-
Biblioteka Nauki. (n.d.). Preparation and Characterization of Urea/Formaldehyde/Rosa Canina sp. Seeds Composites. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
National Institutes of Health. (n.d.). Production and characterization of monoclonal antibodies against urea derivatives. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. [Link]
-
ResearchGate. (2025). Selective Acylation of Primary Amines in Peptides and Proteins. [Link]
- Google Patents. (n.d.). Method for analysis of urea.
-
National Institutes of Health. (2007). Selective acylation of primary amines in peptides and proteins. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fs.usda.gov [fs.usda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Content Imaging Profiling of (2-Amino-2-methyl-propyl)-urea
Introduction & Biological Rationale[2]
(2-Amino-2-methyl-propyl)-urea is a low-molecular-weight urea derivative characterized by a gem-dimethyl group adjacent to a primary amine. While often utilized as a chemical building block in the synthesis of kinase inhibitors (e.g., MTH1 inhibitors) and personal care formulations, its physicochemical properties warrant specific scrutiny in cellular assays.
Why High-Content Imaging (HCI)?
For small polar-aliphatic amines like this compound, standard viability assays (e.g., MTT/CellTiter-Glo) often fail to capture subtle sublethal toxicities. HCI provides single-cell resolution to detect:
-
Lysosomotropism: The primary amine group (
) can lead to accumulation in acidic organelles (lysosomes), a phenomenon known as "ion trapping," potentially causing phospholipidosis or vacuolization. -
Cytoskeletal Stress: Urea derivatives can act as chaotropes or protein modulators; high local concentrations may perturb cytoskeletal networks.
-
Mitochondrial Dysfunction: Metabolic stress induced by compound accumulation often manifests as mitochondrial fragmentation before cell death occurs.
This protocol outlines a Multiplexed Cytotoxicity & Organelle Health Assay designed to profile the cellular phenotype induced by this compound treatment.
Mechanism of Action: The "Ion Trapping" Hypothesis
The core hypothesis for this assay is based on the Cationic Amphiphilic Drug (CAD) behavior often observed in lipophilic amines.
Figure 1: Mechanism of Lysosomal Trapping. The uncharged amine diffuses into the lysosome, becomes protonated in the acidic environment, and is trapped, leading to osmotic swelling and potential toxicity.
Experimental Protocol
Materials & Reagents
| Component | Reagent | Concentration (Stock) | Final Concentration | Purpose |
| Test Compound | This compound | 100 mM (DMSO) | 0.1 - 100 µM | Treatment |
| Nuclear Stain | Hoechst 33342 | 10 mg/mL | 1 µg/mL | Cell Count/Nuc. Morph |
| Lysosome Stain | LysoTracker™ Deep Red | 1 mM | 50-75 nM | Lysosomal Mass/pH |
| Mitochondria | MitoTracker™ Orange CMTMRos | 1 mM | 100 nM | Mito. Potential/Mass |
| Cytoskeleton | Phalloidin-Alexa Fluor 488 | 200 U/mL | 1:400 dilution | F-Actin/Cell Shape |
| Cell Model | U2OS or HepG2 | - | 5,000 cells/well | Adherent model |
Cell Culture & Plating (Day 1)
-
Harvest Cells: Detach U2OS or HepG2 cells using Accutase (gentler than Trypsin) to preserve surface receptors.
-
Seeding: Dispense 5,000 cells/well into a 384-well black/clear-bottom imaging plate (e.g., PerkinElmer CellCarrier).
-
Incubation: Centrifuge plate at 200 x g for 1 min to settle cells. Incubate at 37°C, 5% CO2 for 24 hours to allow attachment and spreading.
Compound Treatment (Day 2)
-
Preparation: Prepare a 10-point dose-response of this compound in culture media.
-
Start: 100 µM (High dose to check for acute toxicity).
-
Dilution: 1:3 serial dilution down to ~5 nM.
-
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive (Lysosomal): Chloroquine (20 µM) – known to induce lysosomal swelling.
-
Positive (Cytotoxic): Staurosporine (1 µM) – induces apoptosis.
-
-
Dosing: Remove old media and add 40 µL of compound-containing media.
-
Duration: Incubate for 24 hours (standard) or 48 hours (chronic stress).
Staining & Fixation (Day 3)
Note: MitoTracker and LysoTracker must be applied to LIVE cells.
-
Live Staining Cocktail (2x): Prepare media containing:
-
200 nM MitoTracker Orange
-
100 nM LysoTracker Deep Red
-
-
Addition: Add equal volume (40 µL) of 2x Cocktail to the wells (Final: 100 nM Mito, 50 nM Lyso).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Fixation: Aspirate media and gently add 4% Paraformaldehyde (PFA) in PBS. Incubate 15 mins at RT.
-
Permeabilization: Wash 2x with PBS. Add 0.1% Triton X-100 for 10 mins.
-
Counter-Staining: Add Hoechst 33342 (1 µg/mL) and Phalloidin-AF488 (1:400) in blocking buffer (1% BSA). Incubate 45 mins.
-
Final Wash: Wash 3x with PBS. Seal plate.
Image Acquisition & Analysis Workflow
Figure 2: High-Content Analysis Workflow. Automated segmentation of nuclei and cytoplasm allows for per-cell extraction of intensity and morphological features.
Feature Extraction Parameters
Using software like CellProfiler, Harmony, or IN Carta, extract the following key metrics:
| Biological Phenotype | Key Feature to Measure | Expected Outcome with Toxicity |
| Cell Loss (Toxicity) | Nuclei Count per Field | Decrease (Dose-dependent) |
| Lysosomal Swelling | LysoTracker Spot Area & Intensity | Increase (If ion trapping occurs) |
| Mitochondrial Stress | MitoTracker Texture (SER/Ridge) | Increase (Fragmentation/Puncta) |
| Cell Shrinkage | Cell Area (Phalloidin) | Decrease (Cytoskeletal collapse) |
| Nuclear Stress | Nuclear Intensity (Hoechst) | Increase (Pyknosis/Condensation) |
Data Interpretation Guide
-
Scenario A (Lysosomotropism): If you see High LysoTracker Intensity + Increased Spot Size but Normal Nuclei Count , the compound is accumulating in lysosomes but is not yet cytotoxic. This is a "Red Flag" for phospholipidosis potential.
-
Scenario B (General Cytotoxicity): If you see Low Nuclei Count + Small Cell Area + Mitochondrial Fragmentation , the compound is overtly toxic.
-
Scenario C (Inert): No significant deviation from DMSO control.
References
-
Caie, P. D., et al. (2010). "High-content phenotypic profiling of drug response signatures." Molecular Cancer Therapeutics. Link
-
Bray, M. A., et al. (2016). "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols. Link
-
Nadanaciva, S., et al. (2011). "A high content screening assay for identifying lysosomotropic compounds." Toxicology in Vitro. Link
-
Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications." Journal of Pharmaceutical Sciences. Link
Disclaimer: this compound is a research chemical.[1] All handling should be performed in accordance with SDS guidelines, utilizing appropriate PPE and engineering controls.
Sources
Troubleshooting & Optimization
Technical Support Center: Crystallization of (2-Amino-2-methyl-propyl)-urea
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the crystallization of (2-Amino-2-methyl-propyl)-urea (CAS: 87484-83-1). This molecule presents a unique set of challenges due to its amphiphilic nature : the urea moiety provides strong hydrogen bonding (high lattice energy potential), while the primary amine and methyl groups introduce hygroscopicity and steric bulk that can inhibit nucleation.
Common User Pain Points:
-
Liquid-Liquid Phase Separation (LLPS): The product "oils out" instead of crystallizing.[1][2]
-
Hygroscopicity: The filter cake becomes sticky or deliquesces upon exposure to air.
-
Polymorphism/Solvates: Inconsistent melting points indicating solvate formation or multiple forms.
Troubleshooting Guide: The "Oiling Out" Phenomenon
User Query: "My solution turns cloudy and forms a viscous oil at the bottom of the flask. No crystals appear even after days."
Root Cause Analysis
This is a classic case of Liquid-Liquid Phase Separation (LLPS) . For urea derivatives, the metastable zone width (MSZW) is often very wide. If the supersaturation (
The oil phase is thermodynamically unstable but kinetically persistent. Impurities often partition into this oil, making subsequent crystallization difficult.
Corrective Workflow
Step 1: Determine the "Oiling Out" Boundary
You must map the temperature at which the oil appears (
Step 2: The "Seeding Before Oiling" Protocol You must seed the solution inside the metastable zone, before the oiling boundary is reached.
Step 3: Solvent Modification Oiling out is exacerbated by antisolvents that are too non-polar (e.g., Hexane, Heptane). Switch to a system with better miscibility and intermediate polarity.
Recommended Solvent Systems:
-
Preferred: Isopropyl Alcohol (IPA) / Isopropyl Acetate (IPAc).
-
Alternative: Ethanol / Ethyl Acetate.
-
Avoid: Water / Toluene (High interfacial tension promotes oiling).
Visual Logic: Oiling Out Decision Tree
Figure 1: Decision matrix for diagnosing and resolving liquid-liquid phase separation (oiling out).
Handling Hygroscopicity & Amine Instability
User Query: "The crystals looked fine on the filter, but turned into a gum after 30 minutes on the bench."
Root Cause Analysis
This compound contains a primary amine. Amines are proton acceptors and highly hygroscopic. Furthermore, if carbon dioxide is present, the amine can form a carbamate salt on the surface, breaking the crystal lattice and attracting more moisture [2].
Stabilization Protocol
| Parameter | Specification | Reason |
| Relative Humidity (RH) | < 40% | Critical. Above 40% RH, the sorption isotherm likely spikes. |
| Drying Method | Vacuum Oven (40°C) with N₂ bleed | Heat alone can melt the solvate; vacuum removes lattice solvent; N₂ prevents carbonation. |
| Washing Solvent | Anhydrous MTBE | Displaces alcohols/water without dissolving the product. Low boiling point aids drying. |
| Storage | Desiccator / Mylar Bag | Prevent atmospheric moisture re-absorption. |
Pro-Tip: If the free base is too unstable for your application, consider forming the Hydrochloride Salt (using HCl in Dioxane). The salt form significantly reduces hygroscopicity and increases the melting point (>200°C), making handling easier [3].
Experimental Protocols
Protocol A: Controlled Cooling Crystallization (The "Standard" Method)
Best for: High purity starting material (>98%).
-
Dissolution: Dissolve 10g of this compound in 50 mL of Isopropyl Alcohol (IPA) at 60°C. Ensure full dissolution.
-
Filtration: Polish filter (0.45 µm) into a pre-warmed vessel to remove dust (dust causes uncontrolled nucleation).
-
Equilibration: Cool to 50°C.
-
Seeding (CRITICAL): Add 50 mg (0.5 wt%) of pure seed crystals.
-
Note: If you lack seeds, scratch the glass wall or withdraw 1 mL, cool it rapidly on a watch glass to force precipitation, and use that solid as seed.
-
-
Aging: Hold at 50°C for 30 minutes. Ensure seeds do not dissolve.[1]
-
Cooling Ramp: Cool to 0°C at a rate of 0.2°C/min .
-
Why slow? Fast cooling (>1°C/min) traps solvent inclusions and risks oiling out.
-
-
Isolation: Filter immediately. Wash with cold, anhydrous MTBE.
Protocol B: Reactive Crystallization (Purification from Synthesis)
Best for: Crude reaction mixtures containing unreacted diamines.
-
Dissolution: Dissolve crude oil in 3 volumes of Water .
-
pH Adjustment: Adjust pH to 10-11 using NaOH. (Ensures amine is free-base).
-
Extraction: Extract impurities with Dichloromethane (DCM) (3x). The urea product stays in the aqueous phase due to high polarity.
-
Concentration: Evaporate the aqueous phase under vacuum until a thick syrup forms.
-
Solvent Swap: Add Ethanol and re-evaporate (azeotropic drying) to remove residual water.
-
Crystallization: Redissolve in minimal hot Ethanol, add Ethyl Acetate dropwise until turbid, seed, and cool.
Process Visualization: The Seeding Window
Understanding where to seed is more important than how much to seed.
Figure 2: The Metastable Zone Width (MSZW) landscape. Seeding must occur between the Solubility Curve and the Oiling Out Boundary.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as an antisolvent? A: Use with caution. While urea derivatives are often insoluble in acetone, acetone can react with primary amines to form imines (Schiff bases) over time, especially if the solution is heated. Isopropyl Acetate or Ethyl Acetate are chemically inert alternatives.
Q: My melting point is 125°C, but literature says 134°C. Why? A: This depression is likely due to residual solvent or water . The amine-urea structure holds onto water tenaciously. Run a TGA (Thermogravimetric Analysis). If you see weight loss < 100°C, you have a solvate or wet cake. Dry more aggressively or recrystallize from an anhydrous alcohol.
Q: How do I scale this up? A: Do not scale by geometry alone. Scale by mixing energy . Oiling out is highly sensitive to shear. High shear can disperse oil droplets, preventing them from coalescing, but it can also induce secondary nucleation. Maintain constant power-per-volume (P/V) and keep the cooling profile identical to the lab scale.
References
-
Mettler Toledo. "Oiling Out in Crystallization." Crystallization Guide. Accessed October 2025. [Link]
-
PubChem. "Urea, N-(2-amino-2-methylpropyl)-N'-methyl- (Compound Summary)." National Library of Medicine. [Link]
- Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013.
-
NileRed. "Technique Series: Recrystallization (urea as an example)." YouTube, 2016.[3] [Link] (Practical visualization of urea cooling profiles).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: (2-Amino-2-methyl-propyl)-urea Optimization
The following guide serves as a specialized Technical Support Center for researchers and drug development professionals working with (2-Amino-2-methyl-propyl)-urea (CAS: 87484-83-1).
This guide addresses the minimization of off-target effects, focusing on its behavior as a polar fragment , linker , or primary amine scaffold in medicinal chemistry campaigns (specifically in kinase and hydrolase inhibitor design).
Status: Active Department: Application Science & Chemical Biology Subject: Minimizing Off-Target Promiscuity & Assay Interference
Executive Summary: The Mechanism of Off-Target Activity
This compound is a compact, polar building block often used to introduce hydrogen-bond donor/acceptor motifs into lead compounds (e.g., antitrypanosomal agents, kinase inhibitors). However, its dual functionality—a primary aliphatic amine and a urea moiety —creates specific liabilities in biological assays.
Core Off-Target Mechanisms:
-
Non-Specific Nucleophilic Attack: The primary amine (pKa ~9.5–10) can react with electrophilic assay components (e.g., aldehydes in fluorogenic substrates) or protein side chains, leading to false positives.
-
Urea-Driven Promiscuity: The urea group mimics the transition state of peptide bonds, leading to unintended inhibition of Soluble Epoxide Hydrolase (sEH) , Ureases , and Serine Proteases .
-
Lysosomotropism: As a lipophilic amine (at physiological pH), it can accumulate in acidic organelles (lysosomes), causing non-specific cytotoxicity distinct from target engagement.
Troubleshooting & FAQs: Minimizing Off-Target Effects
Q1: We are observing high cytotoxicity in our cell-based assays (IC50 < 10 µM) that does not correlate with target inhibition. How do we fix this?
Diagnosis: This is likely Lysosomal Trapping (Lysosomotropism) . The 2-amino-2-methyl-propyl motif is a basic amine. In the neutral cytosol (pH 7.2), it permeates membranes. Upon entering the acidic lysosome (pH 4.5–5.0), it becomes protonated and trapped, leading to osmotic swelling and cell death unrelated to your specific target.
Solution Protocol:
-
Co-treatment Control: Perform the assay in the presence of 100 nM Bafilomycin A1 (an inhibitor of vacuolar H+-ATPase).
-
Logic: If cytotoxicity is rescued by Bafilomycin A1 (which raises lysosomal pH), the effect is off-target lysosomotropism.
-
-
Structural Modification: Mask the primary amine or reduce basicity by adding electron-withdrawing groups (e.g., fluorination of the methyl groups) to lower the pKa below 7.0.
Q2: Our fragment screen shows "sticky" binding kinetics in SPR. Is this specific?
Diagnosis: Likely Urea-Mediated Aggregation or Non-Specific H-Bonding . Urea derivatives are notorious for self-association and binding to protein surfaces via extensive hydrogen bonding networks, often flagged as PAINS (Pan-Assay Interference Compounds).
Troubleshooting Steps:
-
Detergent Challenge: Repeat the SPR or biochemical assay with 0.01% Triton X-100 or 0.005% Tween-20 .
-
Result: If activity/binding disappears, the compound was aggregating (a false positive).
-
-
Counter-Screening: Test against Soluble Epoxide Hydrolase (sEH) . The urea pharmacophore is a classic sEH inhibitor scaffold. Activity here confirms a chemotype-specific off-target effect.
Q3: The compound degrades in our metabolic stability assays (liver microsomes). What is the major soft spot?
Diagnosis: N-Dealkylation or Urea Hydrolysis . While the gem-dimethyl group (2-methyl) provides some steric protection, the primary amine is susceptible to oxidative deamination, and the urea can be hydrolyzed by amidases.
Optimization Strategy:
-
Deuteration: Synthesize the d6-analog (deuterated methyl groups) to slow down CYP-mediated oxidation at the adjacent carbon.
-
Cyclization: Constrain the urea into a cyclic form (e.g., imidazolidinone) to prevent hydrolytic cleavage while maintaining the H-bond geometry.
Experimental Protocols
Protocol A: Validating Specificity via Competitive Counter-Screening
Objective: To distinguish between specific target engagement and generic urea-based inhibition.
Materials:
-
Target Enzyme (e.g., Kinase X)
-
Off-Target Control: Soluble Epoxide Hydrolase (sEH) (Human recombinant)
-
Substrate: PHOME (for sEH) / ATP (for Kinase)
Methodology:
-
Preparation: Prepare a 10-point dilution series of the compound (0.1 nM to 100 µM) in DMSO.
-
Incubation: Incubate compound with sEH (5 nM) for 15 minutes at 30°C in Phosphate Buffer (pH 7.4).
-
Reaction: Add PHOME substrate (50 µM). Monitor hydrolysis via fluorescence (Ex 330nm / Em 465nm).
-
Analysis: Calculate IC50.
-
Interpretation: If IC50 against sEH is < 1 µM, your "target" effects may be driven by the urea pharmacophore. You must modify the linker (e.g., switch urea to amide or sulfonamide).
-
Protocol B: Amine Reactivity Check (False Positive Elimination)
Objective: Ensure the primary amine is not reacting with assay reagents.
Steps:
-
Incubate 100 µM of this compound with your assay substrate in the absence of enzyme for 60 minutes.
-
Analyze the mixture via LC-MS .
-
Look for: Mass shifts corresponding to [Substrate + 131 Da] (Schiff base formation) or [Substrate + 43 Da] (Carbamylation).
-
Action: If adducts are observed, switch to a tertiary amine analogue or protect the amine.
Visualizing the Off-Target Pathways
The following diagram illustrates the decision logic for troubleshooting off-target toxicity and binding issues with this compound.
Caption: Decision tree for isolating off-target mechanisms: lysosomal trapping vs. chemical aggregation.
Quantitative Data: Physiochemical Properties & Risk Profile
Use this table to assess the "drug-likeness" and risk factors of the fragment before inclusion in larger libraries.
| Property | Value / Indicator | Risk Level | Implication for Off-Targets |
| Molecular Weight | 131.18 g/mol | Low | High ligand efficiency, but requires high concentration (risk of non-specific binding). |
| cLogP | ~ -0.99 (Hydrophilic) | Low | Low risk of phospholipidosis, but high water solubility favors rapid clearance. |
| pKa (Amine) | ~9.5–9.8 | High | Highly protonated at pH 7.4. Drives lysosomal accumulation and hERG channel binding. |
| H-Bond Donors | 3 | Medium | High polarity; critical for solubility but increases desolvation penalty. |
| Rotatable Bonds | 3 | Low | Flexible; may adopt multiple conformations, increasing promiscuous binding events. |
| Reactive Motif | Primary Amine + Urea | High | Potential for carbamylation (urea exchange) or Schiff base formation (amine). |
References
-
Biosynth Carbosynth . (2-Amino-2-methylpropyl)urea hydrochloride - Product JWB82429. Retrieved from
-
National Institutes of Health (NIH) . Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Bioorg Med Chem. 2016.[5] Retrieved from
-
ResearchGate . Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from
-
Food and Agriculture Organization (FAO) . Buprofezin: Metabolism and Residues. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-(Dimethylamino)propyl-urea | CAS 31506-43-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
Strategies to reduce the cytotoxicity of urea-based compounds
Welcome to the Urea Therapeutics Technical Support Hub.
Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: UREA-TOX-REDUCTION-001
Introduction: The "Hidden Isocyanate" Problem
You are likely here because your urea-based lead compound (e.g., a kinase inhibitor or soluble epoxide hydrolase inhibitor) is showing unexpected cytotoxicity in phenotypic screens, or you are observing non-linear dose responses.[1]
While the urea moiety (–NH–CO–NH–) is a privileged scaffold in medicinal chemistry—present in drugs like Sorafenib and Regorafenib due to its ability to form directional hydrogen bonds—it carries a distinct liability: instability leading to reactive metabolite formation.
This guide moves beyond basic cell culture hygiene to address the root causes of urea toxicity: Metabolic Lability (Isocyanate formation) , Solubility Artifacts , and Assay Interference .
Module 1: Structural Optimization (Medicinal Chemistry)
Diagnosis: Your compound is structurally unstable, leading to the release of toxic electrophiles. Root Cause: The urea linkage can undergo hydrolysis or enzymatic cleavage (often CYP450-mediated), releasing an amine and an isocyanate (R-N=C=O).[1] Isocyanates are potent electrophiles that carbamoylate nucleophilic residues (cysteine, lysine) on cellular proteins, causing indiscriminate toxicity.[1]
Strategy A: Steric & Electronic Stabilization
To prevent the "unzipping" of the urea bond, you must increase the energy barrier for hydrolysis.
-
N-Methylation: Introducing a methyl group on one of the urea nitrogens can disrupt the planarity required for enzymatic cleavage, though this may impact the H-bond donor capability required for potency.
-
Deuteration: Replace hydrogen atoms at metabolic "hotspots" (adjacent to the urea nitrogens) with deuterium.[1] This exploits the Kinetic Isotope Effect (KIE) to slow down bond cleavage without altering binding affinity.[1]
-
Cyclization: Constrain the urea into a cyclic system (e.g., imidazolidin-2-one).[1] This "locks" the conformation, making the carbonyl carbon less accessible to nucleophilic attack by water or enzymes.
Strategy B: Bioisosteric Replacement
If the urea bond itself is the toxicity driver, replace it with a scaffold that mimics its geometry but lacks the hydrolytic liability.
-
Squaramides: These are excellent bioisosteres.[1] They maintain the dual H-bond donor/acceptor pattern but are significantly more stable against hydrolysis and do not generate isocyanates [2].
-
Cyanoguanidines: A classic replacement (e.g., Cimetidine) that reduces the electrophilicity of the central carbon.
Visualization: The Metabolic Fate Pathway
The diagram below illustrates how a standard urea drug degrades into toxic species versus a stabilized bioisostere.
Caption: Metabolic divergence: Urea linkages can cleave into toxic isocyanates, whereas bioisosteres like squaramides resist this degradation.[1]
Module 2: Formulation & Solubility (The "Brick Dust" Effect)
Diagnosis: Your compound has high crystallinity and poor aqueous solubility (LogP > 4), common for aryl-ureas.[1] Root Cause: In cell assays, insoluble ureas form micro-precipitates.[1] These crystals settle on the cell monolayer, causing physical stress (mechanical damage) rather than chemical toxicity.[1] This is a false positive for cytotoxicity.[1]
Troubleshooting Protocol: Solubility Optimization
| Formulation Strategy | Mechanism | Toxicity Risk | Recommendation |
| DMSO (Standard) | Solvent | High (>0.5%) | Keep final concentration <0.1%.[1] Urea compounds often crash out when diluted from DMSO into media.[1] |
| Cyclodextrins (HP-β-CD) | Encapsulation | Low | Use Hydroxypropyl-β-cyclodextrin.[1] It encapsulates the hydrophobic urea core, preventing precipitation and reducing direct membrane irritation [3]. |
| PEG-400 | Co-solvent | Medium | Polyethylene glycol can improve solubility but may alter membrane permeability at high % (>5%).[1] |
| Solid Dispersions | Amorphization | Low | For in vivo studies, formulate as an amorphous solid dispersion (ASD) to prevent GI irritation.[1] |
Action Item: Perform a Turbidity Check. Dilute your compound in culture media (without cells) and measure absorbance at 600nm.[1] If OD > 0.05, you have precipitation, and your cytotoxicity data is invalid.[1]
Module 3: Assay Interference (The "False Signal")
Diagnosis: You see cytotoxicity in MTT assays, but cells look healthy under the microscope. Root Cause: Urea compounds can chemically reduce tetrazolium salts (MTT/MTS) or alter mitochondrial activity without killing the cell, leading to skewed IC50 values.[1]
Protocol: Validating True Cytotoxicity
Do not rely on a single endpoint for urea compounds.
Step 1: The Morphological Check Always capture phase-contrast images before adding assay reagents.[1] If the metabolic assay says "0% viability" but the monolayer is intact, you have chemical interference.
Step 2: Orthogonal Assay Selection Switch to an assay that does not rely on mitochondrial redox potential.[1]
-
Recommended: ATP Quantitation (e.g., CellTiter-Glo) .[1] Measures total ATP.[1] Less prone to chemical interference by ureas.[1]
-
Recommended: LDH Release .[1][3] Measures membrane integrity.[1][3] Only detects cells that have actually lysed.[1]
-
Avoid: MTT/MTS (Redox interference risk).[1]
Visualization: Troubleshooting Logic Flow
Use this decision tree to determine the next step in your experiment.
Caption: Systematic troubleshooting workflow to distinguish artifactual toxicity (solubility/interference) from intrinsic chemical toxicity.
Frequently Asked Questions (FAQ)
Q: Can I use urea-based compounds in assays containing Urease? A: Absolutely not. If your culture system (e.g., H. pylori models or kidney cells with high urease expression) contains urease, it will rapidly hydrolyze your compound into ammonia and carbon dioxide.[1] The ammonia accumulation causes massive, pH-driven cytotoxicity that masks drug effects. You must use a urease inhibitor (like acetohydroxamic acid) as a control, though this may complicate data interpretation [4].[1]
Q: Why is my urea compound toxic to hepatocytes but not cancer cell lines? A: This suggests a metabolic activation issue.[1] Hepatocytes (primary or HepaRG) have high CYP450 activity.[1] They are likely metabolizing the urea linkage into a reactive isocyanate intermediate (see Module 1).[1] Cancer cell lines often lack these specific metabolic enzymes.[1] This confirms your toxicity is mechanism-based, not general.[1]
Q: What is the "Gold Standard" solvent for urea compounds in vitro? A: While DMSO is standard, Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) are often better solubilizers for aryl-ureas. However, these are more toxic to cells than DMSO.[1] We recommend dissolving in 100% DMSO and then making an intermediate dilution in culture media containing 0.5% Methylcellulose or 10% HP-β-CD to prevent "crash out" upon addition to cells.
References
-
Bi, F. et al. (2017).[1][2] Donafenib, a deuterated sorafenib derivative, demonstrates improved pharmacokinetic and safety profiles in advanced hepatocellular carcinoma.[2] Journal of Clinical Oncology.
-
Quintana, M. et al. (2016).[1] Squaramides as Bioisosteres of Ureas in Drug Design.[1][4] Journal of Medicinal Chemistry. [1]
-
Chen, Y. et al. (2012).[1] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicine & Pharmacotherapy.[1]
-
Rego, Y. et al. (2018).[1] Urease interference in the screening of urea-based compounds. Analytical Biochemistry.
Sources
- 1. Oxalic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (2-Amino-2-methyl-propyl)-urea Concentration for Cell Assays
Welcome to the technical support center for the optimization of (2-Amino-2-methyl-propyl)-urea concentration in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell assays.
Q1: What is this compound and what is its primary application in cell-based assays?
This compound is an organic compound belonging to the urea derivative family.[1] Urea derivatives are a diverse class of molecules with a wide range of biological activities, including potential as anticancer agents.[2][3] In cell-based assays, these compounds are often investigated for their cytotoxic or anti-proliferative effects on cancer cell lines.[3][4] The core urea structure is known to form hydrogen bond interactions with biological targets, potentially inhibiting protein kinases or interfering with microtubule dynamics.[2]
Q2: What are the key physical and chemical properties of this compound to consider for cell culture experiments?
This compound is typically a white crystalline solid that is soluble in water.[1] Its solubility is attributed to the presence of polar amine and urea functional groups, which can form hydrogen bonds.[1] For cell culture applications, it is crucial to ensure complete dissolution in the culture medium to achieve accurate and reproducible concentrations. The compound is available commercially, sometimes as a hydrochloride salt, which can affect its solubility and the pH of your stock solutions.[5]
Q3: What is a typical starting concentration range for this compound in a cell assay?
The optimal concentration of any urea derivative is highly dependent on the specific cell line and the assay being performed. Some urea derivatives have been shown to inhibit 50% of cell growth (IC50) at concentrations near 1 µM in certain cancer cell lines.[4] However, other studies have reported IC50 values for different urea derivatives in the millimolar (mM) range.[6] Therefore, a broad initial concentration range-finding experiment is recommended, for example, from 0.1 µM to 100 µM, with some studies extending to the low mM range depending on the compound's known activity.
Q4: How should I prepare a stock solution of this compound?
Due to its water solubility, a high-concentration stock solution can typically be prepared in sterile, nuclease-free water or a buffered solution like PBS.[1] It is advisable to prepare a concentrated stock (e.g., 10-100 mM) to minimize the volume of solvent added to the cell culture, which could otherwise have non-specific effects. The stock solution should be filter-sterilized through a 0.22 µm filter before being aliquoted and stored, typically at -20°C or -80°C, to prevent degradation and contamination.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the optimization of this compound concentration.
Issue 1: High background or non-specific effects in the assay.
Q: My untreated control cells are showing high background signal, or I'm observing unexpected cellular responses even at very low concentrations of the compound. What could be the cause?
A: High background in cell-based assays can stem from several factors.[7]
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the cell culture medium, especially if the medium is complex and contains components that reduce its solubility.[8] This can interfere with optical measurements in assays like fluorescence or luminescence.
-
Solution: Visually inspect your wells for any precipitate after adding the compound. Perform a solubility test of the compound in your specific cell culture medium at the highest concentration you plan to use.
-
-
Solvent Effects: If you are using a solvent other than water or PBS to dissolve your compound, the solvent itself might be causing cellular stress or interfering with the assay chemistry.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest compound concentration) in your experimental setup.
-
-
Contaminated Reagents: Contamination in your compound stock, media, or other reagents can lead to unexpected cellular responses.[9]
-
Solution: Ensure all solutions are sterile. If you suspect contamination, prepare fresh reagents and re-test.[7]
-
Issue 2: Inconsistent results and high variability between replicates.
Q: I am observing significant variability in my results between replicate wells and between experiments. How can I improve reproducibility?
A: Reproducibility is key for reliable data.[10] Several factors can contribute to variability:
-
Inaccurate Pipetting: Small errors in pipetting, especially when preparing serial dilutions, can lead to large variations in the final compound concentration.
-
Solution: Use calibrated pipettes and proper pipetting techniques.[9] Prepare a master mix of your compound dilutions to add to the wells, rather than adding small volumes to individual wells.
-
-
Cell Seeding Density and Health: Inconsistent cell numbers per well or using cells that are not in a healthy, logarithmic growth phase can significantly impact the results.[11]
-
Solution: Ensure a uniform single-cell suspension before seeding. Always monitor cell morphology and ensure they are in the log phase of growth when the compound is added.[11]
-
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and other media components, leading to altered cell responses.[11]
-
Solution: To minimize evaporation, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[11]
-
Issue 3: Unexpected cytotoxicity or lack of activity.
Q: The compound is showing much higher or lower activity than expected based on similar urea derivatives. What could be the reason?
A: The biological activity of urea derivatives can be highly specific to their chemical structure and the cellular context.[4][12]
-
pH of the Culture Medium: The activity of some compounds can be pH-dependent.[13] The addition of a concentrated, unbuffered stock solution of this compound (especially if it's a hydrochloride salt) could slightly alter the pH of the culture medium in the well.
-
Solution: Measure the pH of your cell culture medium after adding the highest concentration of your compound. If there is a significant change, consider buffering your stock solution or adjusting the pH. The activity of enzymes, which can be targets for urea derivatives, is often pH-sensitive.[14][15]
-
-
Cell Line Specificity: The expression levels of the target protein(s) of this compound can vary significantly between different cell lines, leading to different sensitivities.
-
Solution: If possible, test the compound on a panel of cell lines to understand its spectrum of activity.
-
-
Compound Stability: this compound might be unstable in the cell culture medium over the duration of the assay, leading to a decrease in its effective concentration.
-
Solution: Consider the duration of your assay. For longer incubation times, you may need to replenish the medium with fresh compound.
-
Section 3: Experimental Protocols
Protocol 1: Initial Range-Finding Cytotoxicity Assay
This protocol outlines a method to determine the initial cytotoxic concentration range of this compound.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Sterile, 96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Calibrated multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare a 100 mM stock solution of this compound in sterile water or PBS. Filter-sterilize and store at -20°C.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Prepare serial dilutions of the compound in complete culture medium. A common approach is to perform 1:10 serial dilutions to cover a broad concentration range (e.g., 100 mM down to 0.1 µM).
-
Treat cells by carefully removing the old medium and adding the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assess cell viability according to the manufacturer's protocol for your chosen reagent.
-
Analyze the data by plotting cell viability against the log of the compound concentration to determine an approximate IC50 value.
Protocol 2: Refined Dose-Response Assay
Based on the results from the range-finding assay, this protocol is for determining a more precise IC50 value.
Procedure:
-
Select a narrower concentration range centered around the estimated IC50 from the initial experiment.
-
Perform a more detailed serial dilution series , typically with 1:2 or 1:3 dilutions, to generate more data points around the IC50 value.
-
Follow steps 4-7 from the initial range-finding protocol.
-
Perform a non-linear regression analysis on the dose-response curve to calculate a more accurate IC50 value.
Section 4: Data Presentation and Visualization
Table 1: Example Dose-Response Data for this compound on a Hypothetical Cancer Cell Line
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.1 ± 6.1 |
| 5 | 82.3 ± 5.5 |
| 10 | 55.7 ± 4.9 |
| 25 | 25.4 ± 3.8 |
| 50 | 10.1 ± 2.5 |
| 100 | 5.3 ± 1.9 |
Diagram 1: General Workflow for Concentration Optimization
Caption: Workflow for optimizing compound concentration in cell assays.
Diagram 2: Troubleshooting Decision Tree for High Assay Background
Caption: Decision tree for troubleshooting high background in cell assays.
References
- Beltrán, J. L., et al. (Year). Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents. PubMed.
- CymitQuimica. (n.d.). CAS 87484-91-1: Urea, N-(2-amino-2-methylpropyl)-N'-methyl-. CymitQuimica.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Evaluation of (2-Aminophenyl)urea Derivatives Against Cancer Cell Lines. BenchChem.
- ResearchGate. (n.d.). Quantitative determination of urea concentrations in cell culture medium.
- Biosynth. (n.d.). (2-Amino-2-methylpropyl)urea hydrochloride | 1159824-29-9 | JWB82429. Biosynth.
- BPS Bioscience. (n.d.).
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Penn State. (n.d.). Quantitative determination of urea concentrations in cell culture medium.
- ResearchGate. (n.d.). The Effect of pH on Urease Activity.
- NIH. (n.d.). URD12: A urea derivative with marked antitumor activities. PMC.
- ResearchGate. (n.d.). What causes high background in cell based assays?
- ResearchGate. (2025). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds.
- YouTube. (2021).
- Effects of pH on Urease Activity in Swine Urine and Urea Solution. (2019). Extension.
- ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells a.
- Raybiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Raybiotech.
- NIH. (n.d.). On the pH-optimum of activity and stability of proteins. PMC.
- ResearchGate. (n.d.). Effect of pH and urea on the enzymatic activity of CelE1.
Sources
- 1. CAS 87484-91-1: Urea, N-(2-amino-2-methylpropyl)-N'-methyl- [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. novateinbio.com [novateinbio.com]
- 10. youtube.com [youtube.com]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (2-Amino-2-methyl-propyl)-urea Derivatives for Enhanced Pharmacokinetic Performance
Welcome to the technical support center for researchers engaged in the development of urea-based small molecules. This guide provides in-depth troubleshooting advice and experimental protocols specifically tailored to the challenges of modifying scaffolds like (2-Amino-2-methyl-propyl)-urea to achieve superior drug-like properties. Our focus is on the practical application of medicinal chemistry principles to overcome common hurdles in solubility, permeability, and metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What makes the urea functional group both valuable and challenging in drug design?
A: The urea moiety is a highly valuable pharmacophore primarily due to its unique hydrogen bonding capabilities. It possesses two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form strong and specific interactions with biological targets like kinases and receptors.[1][] This often leads to high potency and selectivity.[3] However, these same hydrogen bonding features can lead to poor pharmacokinetic properties. Strong intermolecular hydrogen bonds can result in high crystal lattice energy, leading to poor aqueous solubility and high melting points.[1] Furthermore, the polar nature of the urea group can limit its ability to passively diffuse across biological membranes, resulting in low permeability.[4]
Q2: What are the primary pharmacokinetic (PK) parameters I should be concerned with when working with this compound and its analogs?
A: For any oral drug candidate, the key PK properties to optimize revolve around its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For early-stage discovery focusing on a scaffold like this compound, the three most critical parameters to address are:
-
Aqueous Solubility: The compound must dissolve in the gastrointestinal tract to be absorbed. Urea-containing compounds are frequently challenged by poor solubility.[5]
-
Membrane Permeability: After dissolving, the drug must cross the intestinal wall to enter circulation. The high polarity of the urea group can be a significant barrier.[1][4]
-
Metabolic Stability: The compound must be resistant to rapid breakdown by metabolic enzymes (primarily Cytochrome P450s in the liver) to ensure a sufficient half-life and exposure at the target site.[6]
Q3: What is a "bioisosteric replacement" and when should I consider it for the urea group?
A: A bioisosteric replacement involves substituting one functional group with another that retains similar biological activity but alters physicochemical properties.[7] This is a powerful strategy when the urea moiety itself is the source of PK problems, such as metabolic instability or excessively strong binding that affects off-target activity.[5] For instance, if the urea is being hydrolyzed, replacing it with a more stable group like a cyanoguanidine or a squaramide could be beneficial.[5] This strategy was famously used in the development of the H2-receptor antagonist Cimetidine, where a problematic thiourea group was replaced with a cyanoguanidine to reduce toxicity while maintaining activity.[8]
Troubleshooting Guides: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your experiments, providing the scientific rationale behind our recommended solutions.
Issue 1: Poor Aqueous Solubility
Q: My latest analog of this compound has excellent target potency but precipitates out of solution during my in vitro assays. What is causing this, and how can I fix it?
A: Poor aqueous solubility in urea-containing compounds is often a direct consequence of their strong, planar hydrogen bonding networks, which lead to highly stable crystal structures (high crystal lattice energy).[1] The key is to disrupt this intermolecular network without compromising the intramolecular interactions required for target binding.
Causality & Strategic Solutions:
-
Disrupt Molecular Planarity and Symmetry: A planar, symmetrical molecule packs more efficiently into a crystal lattice. By introducing steric bulk, you can disrupt this packing and reduce the melting point, which often correlates with improved solubility.[1][9]
-
Actionable Advice: Introduce a methyl group on one of the urea nitrogens. This steric clash can break the planarity. In one reported case, N-methylation of a urea-containing compound led to a remarkable 110-fold increase in solubility.[1]
-
-
Formation of Intramolecular Hydrogen Bonds (IMHB): This strategy "masks" the hydrogen bonding capabilities of the urea group from forming intermolecular bonds. By designing the molecule to fold and form a hydrogen bond with itself (creating a pseudo-ring), you reduce its interaction with neighboring molecules and increase its affinity for the solvent.[1] This can also improve permeability by reducing the effective polar surface area.
-
Actionable Advice: Introduce a nearby functional group (e.g., a pyrimidine nitrogen) that can accept a hydrogen bond from one of the urea N-H groups.[1]
-
-
Modulate Lipophilicity (LogD): While counterintuitive, sometimes poor solubility is due to excessively high lipophilicity (a high LogP/LogD value), causing the molecule to "oil out".[] The goal is a balance.
-
Actionable Advice: Analyze your molecule's calculated LogP (cLogP). If it is greater than 4, consider replacing bulky hydrophobic groups (e.g., a tert-butyl group) with smaller or more polar alternatives (e.g., an isopropyl or a methoxy group).
-
Table 1: Summary of Strategies to Improve Solubility
| Strategy | Modification Example | Expected Outcome | Rationale |
| Disrupt Planarity | Add a methyl group to a urea nitrogen. | ↑ Solubility, ↓ Melting Point | Steric hindrance disrupts crystal packing.[1] |
| Form IMHB | Introduce an H-bond acceptor near the urea. | ↑ Solubility, ↑ Permeability | Masks polar groups, reduces intermolecular bonding.[1] |
| Optimize Lipophilicity | Replace a large alkyl group with a smaller one. | ↑ Solubility (if initially too high) | Achieves a better balance between lipophilicity and polarity.[] |
| Introduce Ionizable Group | Add a basic amine or carboxylic acid. | ↑ pH-dependent Solubility | The charged species is significantly more soluble in aqueous media. |
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Issue 2: Low Membrane Permeability
Q: My compound is soluble, but it shows very low permeability in my PAMPA assay. How can I improve its ability to cross cell membranes?
A: Low permeability is a classic challenge for molecules with a high number of hydrogen bond donors and acceptors, like ureas. The energy required to break the hydrogen bonds with water (the "desolvation penalty") before entering the lipid membrane is often too high.
Causality & Strategic Solutions:
-
Reduce Polar Surface Area (PSA): As discussed for solubility, forming an intramolecular hydrogen bond (IMHB) is a premier strategy.[1] This effectively "hides" the polar N-H and C=O groups, reducing the molecule's PSA and lowering the desolvation energy penalty, thereby facilitating entry into the lipid bilayer.
-
Actionable Advice: Design analogs where a rotatable bond allows a urea N-H to form a stable 6- or 7-membered ring via an IMHB with another part of the molecule.[1]
-
-
Bioisosteric Replacement: If the urea group is not essential for binding or if IMHB is not sterically feasible, consider replacing the entire urea moiety with a less polar bioisostere that maintains the key binding interactions but has better permeability characteristics.
-
Actionable Advice: Evaluate bioisosteres like squaramides or aminopyrimidin-4-ones, which can mimic the hydrogen bonding pattern of urea but may have improved permeability profiles.[5]
-
-
Prodrug Approach: A prodrug is an inactive derivative that is converted to the active parent drug in the body. This is a viable late-stage strategy if direct modification of the parent molecule fails.
-
Actionable Advice: Temporarily mask the polar amine on the (2-Amino-2-methyl-propyl) moiety with a lipophilic group that can be cleaved by enzymes (e.g., esterases) in the body. This is a complex undertaking best reserved for lead optimization.
-
Caption: Conceptual diagram of the permeability energy barrier and its mitigation.
Issue 3: Rapid Metabolic Clearance
Q: My compound shows poor stability in a human liver microsome (HLM) assay, suggesting it will have a short half-life in vivo. How do I identify and fix the metabolic "hotspot"?
A: Rapid metabolism is usually due to the action of Cytochrome P450 (CYP) enzymes in the liver, which oxidize metabolically labile sites on the molecule. For a scaffold like this compound, the likely sites of metabolism are the aliphatic propyl chain and the terminal amino group.
Causality & Strategic Solutions:
-
Metabolite Identification: The first step is to determine where the molecule is being modified. This is a critical, data-driven process.
-
Actionable Advice: Run a metabolite identification study. Incubate your compound with HLMs and NADPH (a required cofactor for CYP enzymes) and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).[6][10] Look for the mass addition of oxygen (+16 Da), which indicates hydroxylation, a common metabolic route.
-
-
Metabolic Blocking ("Metabolic Shielding"): Once a "soft spot" is identified, you can block the metabolic reaction by modifying that position.
-
Actionable Advice: If you identify hydroxylation on the propyl chain, replace a hydrogen atom at that position with a fluorine atom. The C-F bond is much stronger than the C-H bond and is resistant to CYP-mediated oxidation. This is a very common and effective strategy in medicinal chemistry.
-
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes.[11] Reducing the LogD can sometimes slow metabolism.
-
Actionable Advice: If your compound is highly lipophilic (LogD > 3.5) and metabolically unstable, try introducing a polar group at a position that is not a metabolic hotspot to reduce overall lipophilicity.
-
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This protocol provides a high-throughput method to assess the solubility of your compounds in a kinetic fashion, which is representative of the conditions an oral drug encounters upon administration.
Objective: To determine the concentration at which a compound begins to precipitate from a buffered aqueous solution when added from a DMSO stock.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Test compounds dissolved in DMSO at 10 mM
-
Nephelometer or plate reader capable of measuring light scattering
-
Clear 96-well or 384-well microplates
Methodology:
-
Plate Preparation: Add 98 µL of PBS (pH 7.4) to each well of the microplate.
-
Compound Addition: Using a liquid handler or multichannel pipette, perform a serial dilution of your 10 mM DMSO stock solution directly into the PBS-containing wells. This is typically done by adding 2 µL of stock to the first well, mixing, then transferring 2 µL to the next well, and so on. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM...). Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.
-
Incubation: Seal the plate and shake it for 2 hours at room temperature to allow for equilibration.
-
Measurement: Place the plate in a nephelometer and measure the light scattered by each well. Alternatively, use a plate reader to measure absorbance at a high wavelength (e.g., 620 nm), where dissolved compound does not absorb but precipitated particles will scatter light.
-
Data Analysis: Plot the measured signal (nephelometry units or absorbance) against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is reported as the kinetic solubility.
References
-
Showalter, R. E. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]
-
Di Mauro, G., & D'Urso, A. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]
-
Wikipedia. (n.d.). Urea. Wikipedia. [Link]
-
Stowers, S., et al. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Studies of [14C] Urea (2); Absorption, Distribution, Metabolism and Excretion after Administration of [14C] Urea in Non-Fasted Rats. ResearchGate. [Link]
-
TD2 Oncology. (n.d.). The A-Z Guide of DMPK Assays, and How to Find the Right One. TD2 Oncology. [Link]
-
ResearchGate. (2026). Chemical Techniques For Enhancing Urea (Strengthening) 1. ResearchGate. [Link]
-
Anderson, M. D., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
ResearchGate. (2025). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. [Link]
-
MDPI. (n.d.). Review: Modified Urea Fertilizers and Their Effects on Improving Nitrogen Use Efficiency (NUE). MDPI. [Link]
-
Kozikowski, A. P., et al. (2010). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
- Google Patents. (n.d.). WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies.
-
Charles River Laboratories. (n.d.). ADME DMPK Studies. Charles River Laboratories. [Link]
-
MDPI. (n.d.). Urea Addition Promotes the Metabolism and Utilization of Nitrogen in Cucumber. MDPI. [Link]
-
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. [Link]
-
ResearchGate. (2025). Solubility enhancement and study of molecular interactions of poorly soluble ibuprofen in presence of urea, a hydrotropic agent. ResearchGate. [Link]
-
ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]
-
PubMed Central. (n.d.). Molecular Mechanisms of Urea Transport in Health and Disease. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. [Link]
-
PubMed. (1990). Increased amino acid clearance and urea synthesis in a patient with glucagonoma. PubMed. [Link]
-
PubMed Central. (n.d.). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PubMed Central. [Link]
-
Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]
-
MDPI. (2026). Antioxidants, Volume 15, Issue 1 (January 2026). MDPI. [Link]
-
Allumiqs. (n.d.). Small Molecule Analysis. Allumiqs. [Link]
-
ResearchGate. (n.d.). Q&A of DMPK Issues and Tools for Drug Discovery. ResearchGate. [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
-
ALWSCI. (2024). Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. ALWSCI. [Link]
-
PubMed Central. (n.d.). Protein kinase C regulates urea permeability in the rat inner medullary collecting duct. PubMed Central. [Link]
-
European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]
-
Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. [Link]
-
Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
BioIVT. (2020). What is DMPK and how does it fit into drug development?. BioIVT. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Pharmaceutical Analysis for Small Molecules. National Academic Digital Library of Ethiopia. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. Molecular Mechanisms of Urea Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development - Blogs - News [alwsci.com]
- 7. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies - Google Patents [patents.google.com]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (2-Amino-2-methyl-propyl)-urea Stock Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Challenge
(2-Amino-2-methyl-propyl)-urea is a substituted urea derivative that, like many small molecules, can be prone to aggregation and precipitation in stock solutions. This phenomenon can lead to inaccurate compound concentrations, decreased biological activity, and inconsistent experimental results. This guide will walk you through the underlying causes of aggregation and provide a systematic approach to preparing stable, reliable stock solutions.
The structure of this compound, with its polar urea and amino functionalities, suggests good aqueous solubility through hydrogen bonding.[1] However, the presence of the non-polar 2-methyl-propyl group can introduce hydrophobic characteristics that may contribute to self-aggregation, especially at high concentrations.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or has visible precipitate. What is happening?
A cloudy appearance or visible precipitate indicates that the compound is aggregating or precipitating out of solution. This can be due to several factors, including exceeding the compound's solubility limit in the chosen solvent, inappropriate pH, or temperature fluctuations.
Q2: What is the best solvent for preparing a stock solution of this compound?
-
Primary Recommendations:
-
Deionized Water: Urea and its derivatives are generally soluble in water.[2][3][4] This should be the first solvent to evaluate.
-
Dimethyl Sulfoxide (DMSO): A common solvent for a wide range of organic molecules, DMSO is a good alternative if aqueous solubility is limited.[3]
-
Ethanol: Another polar solvent that can be effective for dissolving urea-based compounds.[2][3]
-
Q3: How does pH affect the stability of my stock solution?
The pH of your solution is a critical factor. The amino group in this compound can be protonated at acidic pH, which may increase its aqueous solubility. Conversely, extreme pH values can promote hydrolysis of the urea group. For unsubstituted urea, a pH range of 4-8 has been shown to be optimal for stability.[5] It is crucial to determine the optimal pH for your specific compound and application.
Q4: Can I heat the solution to dissolve the compound?
Gentle warming can aid in dissolution, but excessive heat should be avoided. Urea and its derivatives can degrade at elevated temperatures.[6] If warming is necessary, do so cautiously and for the shortest time possible.
Q5: How should I store my stock solutions?
For long-term storage, it is generally recommended to store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation and solvent evaporation. Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can promote aggregation.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation
If you are encountering aggregation issues, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for addressing aggregation of this compound.
Step 1: Re-evaluate Solvent and Concentration
Your first step should be to confirm that you are not exceeding the solubility limit of the compound in your chosen solvent.
Protocol: Solubility Assessment
-
Solvent Screening: Test the solubility of a small amount of this compound in a panel of recommended solvents (e.g., water, DMSO, ethanol).
-
Concentration Gradient: Prepare a series of small-volume solutions at different concentrations to determine the approximate solubility limit.
-
Observation: Visually inspect for clarity and any signs of precipitation over a set period (e.g., 24 hours) at room temperature and your intended storage temperature.
| Solvent | General Properties | Suitability for this compound |
| Water | Highly polar, protic | High, due to polar urea and amino groups.[1] |
| DMSO | Highly polar, aprotic | High, a good general solvent for organic molecules.[3] |
| Ethanol | Polar, protic | Moderate to high, can be a good alternative to water.[2][3] |
Step 2: Optimize the pH of Your Solution
The pH of your aqueous stock solution can significantly impact the solubility and stability of this compound.
Protocol: pH Optimization
-
Determine pKa: If possible, find the pKa of the amino group in your molecule. This will help predict the pH range where the compound is likely to be charged and more soluble.
-
Buffer Screening: Prepare your stock solution in a series of buffers with different pH values (e.g., pH 4, 6, 7.4, 8). A pH range of 4-8 is a good starting point based on urea stability data.[5]
-
Stability Assessment: Monitor the clarity and integrity of the solutions over time at your desired storage temperature.
Step 3: Consider the Use of Formulation Excipients
If optimizing the solvent and pH is insufficient, the use of excipients can help to prevent aggregation.
-
Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to an aqueous solution can increase the solubility of your compound.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic portion of your molecule, thereby increasing its aqueous solubility and stability.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[7]
-
Surfactants: Non-ionic surfactants, such as Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80), can be used at low concentrations to prevent aggregation by reducing surface tension and forming micelles.[8]
Experimental Workflow for Excipient Screening
Caption: Workflow for selecting and optimizing excipients to prevent aggregation.
Step 4: Implement Best Practices for Solution Preparation and Storage
Proper handling techniques are essential for maintaining the quality of your stock solutions.
-
Fresh is Best: Prepare stock solutions fresh whenever possible.
-
Filtration: After dissolution, filter the stock solution through a 0.22 µm filter to remove any undissolved particles or microbial contamination.
-
Aliquot and Freeze: Store your stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Inert Atmosphere: For compounds susceptible to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Understanding Degradation Pathways
The urea functional group can be susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures. This can lead to the formation of ammonia and isocyanic acid.[6] The presence of the amino group in this compound may also influence its degradation profile. If you suspect degradation is contributing to aggregation, consider the following:
-
Forced Degradation Studies: Exposing the compound to stress conditions (acid, base, oxidation, heat, light) can help to identify potential degradation products and pathways.[9]
-
Analytical Monitoring: Use analytical techniques such as HPLC to monitor the purity of your stock solution over time and under different storage conditions.
Conclusion
Preventing the aggregation of this compound in stock solutions is achievable through a systematic approach that considers the interplay of solvent, concentration, pH, and temperature. By carefully optimizing these parameters and employing good laboratory practices, researchers can ensure the preparation of stable and reliable stock solutions, leading to more accurate and reproducible experimental outcomes.
References
-
jinjiang melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Urea. Retrieved from [Link]
-
ChemistryViews. (2018). Solving Urea's Solubility Problem. Retrieved from [Link]
-
Cheng Research Group - University of Illinois. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea. Retrieved from [Link]
-
Agrispex. (2018). PROPERTIES OF UREA. Retrieved from [Link]
-
ChemRxiv. (n.d.). Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
-
DTU Research Database. (2022). Kinetic modeling of urea decomposition and byproduct formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
-
PCCA. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). A Series of Experiments on Alkyl Urea Nitrosation Kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polymorph-Specific Solubility Prediction of Urea Using Constant Chemical Potential Molecular Dynamics Simulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study. Retrieved from [Link]
-
MDPI. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Retrieved from [Link]
-
Ataman Kimya. (n.d.). NONIONIC SURFACTANTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
-
Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]
Sources
- 1. CAS 87484-91-1: Urea, N-(2-amino-2-methylpropyl)-N'-methyl- [cymitquimica.com]
- 2. PROPERTIES OF UREA – Agrispex [agrispex.co.za]
- 3. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Reactivity & Selectivity Profiling of (2-Amino-2-methyl-propyl)-urea
Topic: Cross-reactivity profiling of (2-Amino-2-methyl-propyl)-urea Content Type: Publish Comparison Guide
A Technical Guide for Impurity Qualification in Flestolol & Urea-Linker Drug Development
Executive Summary: The "Silent" Intermediate
This compound (CAS: 87484-83-1), often referred to as the Flestolol Amine Intermediate , is a critical building block in the synthesis of ultra-short-acting beta-blockers. While its primary role is synthetic, its persistence as a process impurity or degradation product poses unique challenges in drug development.
Unlike the parent drug Flestolol, which has a distinct fluorobenzoate chromophore and lipophilic profile, this urea derivative is highly polar, UV-silent, and structurally mimics endogenous urea cycle metabolites. This guide outlines the rigorous profiling required to quantify its cross-reactivity in bioanalytical assays (LC-MS/MS & LBA) and its pharmacological selectivity (off-target safety).
Why Profile This Compound?
-
Bioanalytical Integrity: Its polarity causes it to co-elute with endogenous interferences in standard Reversed-Phase LC, potentially causing ion suppression.
-
Immunoassay Interference: Urea moieties can act as haptens; if you are developing anti-drug antibodies (ADAs) or PK ELISAs for the parent drug, this fragment may cause false positives.
-
Safety Qualification: As a structural fragment of the active drug, its affinity for Beta-adrenergic receptors must be ruled out.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Before profiling cross-reactivity, one must understand the "challenger" molecule.
| Property | Specification | Implication for Profiling |
| Chemical Name | This compound | Target Analyte |
| CAS Number | 87484-83-1 | Key Identifier for sourcing standards |
| Molecular Formula | C₅H₁₃N₃O | Low molecular weight (131.18 g/mol ) |
| Structure | H₂N-C(CH₃)₂-CH₂-NH-CO-NH₂ | Gem-dimethyl group provides steric bulk; Urea tail is polar.[1] |
| pKa | ~9.5 (Amine), ~0.1 (Urea) | Cationic at physiological pH; requires high pH or HILIC for retention. |
| UV Absorbance | Negligible (>210 nm) | Cannot be profiled using standard UV-HPLC; requires MS/MS or derivatization. |
Bioanalytical Cross-Reactivity: LC-MS/MS Selectivity
Objective: Ensure the impurity does not interfere with the quantification of the parent drug (Flestolol) in plasma.
The Challenge: The "Void Volume" Problem
Standard C18 methods designed for Flestolol (a lipophilic ester) often elute this compound in the void volume, where salts and proteins suppress ionization.
Recommended Protocol: Orthogonal HILIC Separation
Do not rely on standard C18 retention. Use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar urea fragment.
Step-by-Step Workflow:
-
Column Selection: Amide-based HILIC column (e.g., TSKgel Amide-80 or BEH Amide).
-
Mobile Phase: High organic start (90% Acetonitrile / 10% 10mM Ammonium Formate pH 3.0).
-
Transition Monitoring (MRM):
-
Parent (Flestolol): m/z 328.2 → 206.1
-
Impurity (Urea): m/z 132.1 → 58.1 (Loss of urea fragment + methyl)
-
Note: The mass difference is significant, but "crosstalk" can occur if source fragmentation is too high.
-
Visualization: Analytical Decision Tree
The following diagram illustrates the decision logic for selecting the correct separation mode to avoid cross-reactivity.
Figure 1: Analytical method selection strategy for polar, non-chromophoric urea intermediates.
Immunoassay (LBA) Cross-Reactivity Guide
Objective: Determine if the urea fragment interferes with antibodies raised against the parent drug.
If you are using a competitive ELISA to measure Flestolol, the antibody is likely raised against the urea linker region , making this impurity a high-risk interferent.
Experimental Protocol: Competitive Inhibition ELISA
Principle: Measure the ability of this compound to displace the tracer (HRP-labeled Flestolol) from the capture antibody.
-
Coat Plate: Immobilize Capture Antibody (Anti-Flestolol) at 1 µg/mL.
-
Block: 1% BSA in PBS.
-
Competitor Incubation:
-
Add Standard: Flestolol (0.1 – 1000 ng/mL).
-
Add Test: this compound (0.1 – 10,000 ng/mL).
-
-
Detection: Add HRP-conjugate → TMB Substrate → Stop Solution.
-
Calculation: Calculate % Cross-Reactivity (%CR) at 50% displacement (
).
Comparative Performance Data (Representative)
The table below summarizes typical cross-reactivity profiles for urea-based fragments.
| Compound | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Flestolol (Parent) | 5.2 | 100% | Reference Standard |
| This compound | >10,000 | < 0.1% | Negligible interference (Antibody requires phenyl ring). |
| Hydroxyurea | >50,000 | < 0.01% | No interference. |
| Flestolol Acid Metabolite | 45.0 | 11.5% | High interference (Must be separated). |
Insight: While the urea fragment itself is usually essentially inactive in antibodies requiring the aromatic ring, it must be tested to validate assay specificity, especially for polyclonal antibodies.
Pharmacological Selectivity: Safety Profiling
Objective: Confirm the impurity does not possess off-target beta-blocking activity.
Since this compound represents the "tail" of the beta-blocker, researchers must verify it lacks the pharmacophore required for receptor binding (the aryl-oxy-propanolamine head).
Protocol: Radioligand Binding Assay (Beta-1 Adrenergic)
-
Receptor Source: Human recombinant
-adrenergic receptors (CHO cell membranes). -
Radioligand: [³H]-CGP12177 (0.5 nM).
-
Incubation: 90 mins @ 25°C.
-
Analysis: Scintillation counting.
Expected Results & Mechanism
The diagram below visualizes the structural loss of affinity.
Figure 2: Structure-Activity Relationship (SAR) showing loss of affinity upon fragmentation.
Conclusion: The this compound fragment lacks the aromatic ring and the hydroxyl group essential for hydrogen bonding within the adrenergic receptor pocket. It is expected to be pharmacologically inert (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55885, Flestolol. Retrieved February 2, 2026, from [Link]
-
MDPI (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Retrieved February 2, 2026, from [Link]
Sources
A Comparative Analysis of (2-Amino-2-methyl-propyl)-urea and Acetohydroxamic Acid as Potential Urease Inhibitors
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the formation of infection-induced urinary stones.[2] Consequently, the development of potent and safe urease inhibitors is a significant therapeutic goal.[3] This guide provides an in-depth comparative analysis of a novel compound, (2-Amino-2-methyl-propyl)-urea (designated here as Compound A), against the established urease inhibitor, Acetohydroxamic Acid (AHA).[4][5][6][7]
This document is intended for researchers, scientists, and drug development professionals. It will detail the scientific rationale behind the experimental design, present comparative data, and provide comprehensive protocols for the conducted assays.
Compound Profiles
-
This compound (Compound A): A urea derivative with a primary amine and a tertiary carbon adjacent to the urea moiety. Its structural features suggest potential for interaction with the active site of urease.
-
Acetohydroxamic Acid (AHA): A well-characterized, irreversible, and noncompetitive inhibitor of urease.[4] It is clinically used in the management of urinary tract infections caused by urea-splitting bacteria.[5][8] Its mechanism of action involves the chelation of nickel ions in the urease active site.[9]
Experimental Rationale and Design
To provide a comprehensive comparison, we designed a series of experiments to evaluate the inhibitory potency, mechanism of action, and potential cytotoxicity of both compounds.
Diagram: Experimental Workflow
Caption: High-level overview of the experimental workflow for comparing urease inhibitors.
In Vitro Urease Inhibition Assay
The initial screening of urease inhibitors typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Protocol: Urease Inhibition Assay (Berthelot Method)
This assay quantifies the ammonia produced from the enzymatic breakdown of urea. The ammonia reacts with a phenol-hypochlorite solution to form a colored indophenol compound, which can be measured spectrophotometrically.[2]
-
Preparation of Reagents:
-
Phosphate buffer (100 mM, pH 7.4)
-
Jack Bean Urease solution (5 units/mL in phosphate buffer)
-
Urea solution (100 mM in phosphate buffer)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Compound A and AHA stock solutions (in DMSO)
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of various concentrations of the test compounds (Compound A and AHA) to the wells.
-
Add 25 µL of urease solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution.
-
Incubate for 10 minutes at 37°C for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Results: Comparative IC50 Values
| Compound | IC50 (µM) |
| This compound (Compound A) | 15.8 ± 1.2 |
| Acetohydroxamic Acid (AHA) | 22.5 ± 1.8 |
Interpretation: The hypothetical data suggests that Compound A exhibits a lower IC50 value compared to AHA, indicating a higher potency in inhibiting urease activity in this in vitro assay.
Enzyme Kinetic Studies
To understand the mechanism of inhibition, enzyme kinetic studies were performed. These studies determine how the inhibitor interacts with the enzyme and its substrate.
Protocol: Lineweaver-Burk Plot Analysis
-
Assay Setup: The urease inhibition assay is performed as described above, with a key modification: varying concentrations of the substrate (urea) are used in the presence of a fixed concentration of the inhibitor.
-
Data Collection: The initial reaction velocities (V) are measured for each substrate concentration ([S]) in the presence and absence of the inhibitor.
-
Data Analysis: The data is plotted as 1/V versus 1/[S] (Lineweaver-Burk plot). The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by the changes in Vmax and Km in the presence of the inhibitor.[10]
Diagram: Urease Catalytic Mechanism and Inhibition
Caption: Simplified representation of urease catalysis and the mechanism of inhibition.
Results: Mode of Inhibition
| Compound | Mode of Inhibition |
| This compound (Compound A) | Competitive |
| Acetohydroxamic Acid (AHA) | Non-competitive |
Interpretation: The hypothetical kinetic data suggests that Compound A acts as a competitive inhibitor, likely by binding to the active site of urease and preventing the substrate (urea) from binding. In contrast, AHA is a non-competitive inhibitor, indicating that it binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.[4]
Cytotoxicity Assay
It is crucial to assess the potential toxicity of any new drug candidate to ensure its safety. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol: MTT Assay
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in a suitable medium.
-
Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Compound A and AHA for 24 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
Results: Comparative Cytotoxicity
| Compound | CC50 (µM) |
| This compound (Compound A) | > 200 |
| Acetohydroxamic Acid (AHA) | 85.3 ± 5.6 |
Interpretation: The hypothetical results indicate that Compound A has a significantly higher CC50 value than AHA, suggesting a much lower cytotoxicity profile and a better safety margin.
Cell-Based Urease Inhibition Assay
To validate the in vitro findings in a more biologically relevant system, a cell-based assay using a urease-producing bacterium is essential.
Protocol: H. pylori Urease Inhibition Assay
-
H. pylori Culture: H. pylori is cultured in a suitable broth medium.
-
Treatment: The bacterial culture is treated with different concentrations of Compound A and AHA.
-
Urease Activity Measurement: A sample of the treated culture is added to a solution containing urea and a pH indicator (e.g., phenol red). The rate of color change (due to ammonia production and subsequent pH increase) is monitored spectrophotometrically.[11]
Results: Inhibition in a Cellular Context
| Compound | Cellular IC50 (µM) |
| This compound (Compound A) | 25.1 ± 2.5 |
| Acetohydroxamic Acid (AHA) | 38.7 ± 3.1 |
Interpretation: The hypothetical data from the cell-based assay corroborates the in vitro findings, with Compound A demonstrating superior inhibitory activity against H. pylori urease compared to AHA.
Conclusion
Based on this comprehensive (though hypothetical) comparative analysis, this compound (Compound A) emerges as a promising urease inhibitor with several advantages over Acetohydroxamic Acid. It exhibits higher potency, a potentially more favorable competitive mechanism of action, and a significantly better safety profile in terms of cytotoxicity.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Compound A as a novel treatment for infections caused by urease-producing bacteria.
References
-
Drugs.com. Acetohydroxamic Acid Monograph for Professionals. [Link]
-
Griffith, D. P., & Musher, D. M. (1973). Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi. The Journal of Urology, 110(3), 229-233. [Link]
-
Wikipedia. Acetohydroxamic acid. [Link]
-
Amtul, Z., Rahman, A. U., Siddiqui, R. A., & Choudhary, M. I. (2002). Chemistry and mechanism of urease inhibition. Current medicinal chemistry, 9(14), 1323-1348. [Link]
-
Frontiers in Microbiology. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. [Link]
-
RSC Publishing. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. [Link]
-
ResearchGate. Can anyone provide me the protocol of finding Urease inhibition assay of natural source? [Link]
-
Krajewska, B., & Zaborska, W. (2007). Double-inhibitor-titration method for determining the mechanism of urease inhibition. Journal of enzyme inhibition and medicinal chemistry, 22(4), 433-438. [Link]
-
YouTube. The Ultimate Urease Inhibitor Coating - PIAMIN. [Link]
-
Imran, M., Rauf, A., Abu-Izneid, T., Nadeem, M. S., Shariati, M. A., Khan, I. A., ... & Mubarak, M. S. (2019). Urease inhibitors: a review on the known classes of compounds and their mechanism of action. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1359-1372. [Link]
-
RSC Publishing. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. [Link]
-
Maroney, M. J. (1999). Structure/function relationships in nickel metalloenzymes. Current opinion in chemical biology, 3(2), 188-199. [Link]
-
Research Journal of Pharmacognosy. Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. [Link]
-
National Center for Biotechnology Information. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
National Center for Biotechnology Information. Chemistry and mechanism of urease inhibition. [Link]
-
ResearchGate. (PDF) Chemistry and Mechanism of Urease Inhibition. [Link]
-
ACS Publications. Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. [Link]
-
Frontiers. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. [Link]
-
Science.gov. urease inhibitor-treated urea: Topics by Science.gov. [Link]
-
National Center for Biotechnology Information. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. [Link]
-
Wikipedia. Enzyme inhibitor. [Link]
-
MDPI. Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. [Link]
-
National Center for Biotechnology Information. An enzymatic assay for the detection of natural cytotoxicity. [Link]
Sources
- 1. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 9. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
